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  • Product: methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
  • CAS: 1190320-42-3

Core Science & Biosynthesis

Foundational

Comprehensive In Vitro Toxicity Profiling of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate: A Technical Guide

Executive Summary & Structural Context Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 1190320-42-3) is a highly functionalized bicyclic heteroaromatic building block[1]. The pyrrolo[3,2-b]pyridine scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 1190320-42-3) is a highly functionalized bicyclic heteroaromatic building block[1]. The pyrrolo[3,2-b]pyridine scaffold is a "privileged structure" in modern drug discovery, frequently utilized as a core pharmacophore in the development of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators such as M1 positive allosteric modulators (PAMs)[2][3].

However, despite its pharmacological versatility, the pyrrolo[3,2-b]pyridine core carries inherent toxicological liabilities. Recent late-stage preclinical failures of pyrrolo[3,2-b]pyridine derivatives (such as the M1 PAM candidate VU6007496) have highlighted severe issues with unanticipated, species-specific metabolism and the generation of active or toxic metabolites[2]. Furthermore, the general toxicity profile of pyridine-based moieties often restricts their clinical progression due to off-target cytotoxicity and ion channel interference[4][5].

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, mechanistically grounded in vitro toxicity profiling strategy specifically tailored for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate and its immediate derivatives.

Predictive Toxicology: Mechanistic Liabilities of the Scaffold

Before initiating empirical assays, it is critical to understand the causality behind the expected toxicological risks of this specific molecule:

  • Metabolic Bioactivation (The Pyrrole Ring): The electron-rich pyrrole ring is highly susceptible to Phase I oxidation by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6). This oxidation frequently yields reactive electrophilic intermediates (such as epoxides or imines) that can covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI)[2].

  • Ester Hydrolysis: The methyl carboxylate group at the 5-position is a prime target for human carboxylesterases (hCES1 in the liver, hCES2 in the intestine). Rapid hydrolysis will yield the corresponding carboxylic acid, drastically altering the molecule's lipophilicity, clearance rate, and intracellular accumulation.

  • Cardiotoxicity (hERG Liability): While the parent molecule is neutral, derivatives incorporating basic amines onto the pyrrolo[3,2-b]pyridine core often become protonated at physiological pH. These cations can become trapped in the pore of the hERG potassium channel (interacting with Tyr652 and Phe656), leading to QT prolongation.

Bioactivation Parent Methyl 2-methyl-1H-pyrrolo[3,2-b] pyridine-5-carboxylate CES Carboxylesterase (CES1/2) Hydrolysis Parent->CES CYP CYP450 Oxidation (Hepatic Phase I) Parent->CYP Acid Carboxylic Acid Metabolite (Altered Clearance) CES->Acid Reactive Reactive Electrophile (Epoxide / Imine) CYP->Reactive Tox Covalent Binding to Hepatic Proteins (DILI) Reactive->Tox Depleted GSH Detox GSH Conjugation (Detoxification) Reactive->Detox Adequate GSH

CYP450 bioactivation and CES-mediated hydrolysis pathways of the pyrrolo[3,2-b]pyridine core.

Core In Vitro Toxicity Protocols

To build a self-validating data package, we must employ assays that account for the specific metabolic vulnerabilities of the pyrrolo[3,2-b]pyridine scaffold[2].

Protocol A: High-Content Hepatotoxicity Screening (HCA) in HepaRG Cells

Causality & Rationale: Standard HepG2 cells lack functional levels of CYP3A4 and CYP2D6. Because the primary toxicity of pyrrolo[3,2-b]pyridines is driven by CYP-mediated reactive metabolites[2], we must use differentiated HepaRG cells, which express physiological levels of Phase I and Phase II metabolic enzymes.

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells at 15,000 cells/well in a 384-well collagen-coated microplate using William's E Medium supplemented with 10% FBS and HepaRG Thaw, Pool, & Count Supplement. Incubate for 72 hours at 37°C, 5% CO₂ to allow monolayer formation.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate in 100% DMSO. Transfer to the assay plate to achieve a final concentration range of 0.01 µM to 100 µM (final DMSO = 0.5%).

  • Controls (Self-Validation): Include Chlorpromazine (30 µM) as a positive control for phospholipidosis and mitochondrial toxicity, and 0.5% DMSO as the vehicle negative control.

  • Incubation: Incubate cells with the compound for 72 hours to allow for sufficient metabolic turnover of the pyrrole ring.

  • Multiplex Staining: Wash plates 2x with PBS. Add a staining cocktail containing:

    • Hoechst 33342 (1 µM) for nuclear condensation/cell loss.

    • Tetramethylrhodamine methyl ester (TMRM) (100 nM) for mitochondrial membrane potential (MMP).

    • TO-PRO-3 (1 µM) for plasma membrane permeability.

  • Imaging & Analysis: Image using an automated high-content confocal imager (e.g., CellInsight CX7). Calculate the IC50​ for each parameter. Quality Control: The assay is only valid if the Z'-factor for the Chlorpromazine control is ≥0.6 .

Protocol B: Reactive Metabolite Trapping (GSH/KCN)

Causality & Rationale: To definitively prove whether the pyrrolo[3,2-b]pyridine core is forming toxic electrophiles, we incubate the compound with human liver microsomes (HLMs) in the presence of trapping agents. Glutathione (GSH) traps "soft" electrophiles (epoxides), while Potassium Cyanide (KCN) traps "hard" electrophiles (iminium ions).

Step-by-Step Methodology:

  • Reaction Mixture: Combine human liver microsomes (1 mg/mL protein), 10 µM of the test compound, and either 5 mM GSH or 1 mM KCN in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation & Termination: Incubate for 60 minutes at 37°C. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for adducts corresponding to the parent mass + 305 Da (GSH conjugate) or + 27 Da (Cyano adduct).

Protocol C: Automated Patch-Clamp hERG Assay

Causality & Rationale: Nitrogen-containing heterocycles are notorious for hERG channel blockade. Automated patch-clamp provides direct electrophysiological data, which is vastly superior to indirect rubidium efflux assays for regulatory submissions.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG potassium channel. Resuspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize a planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration. Maintain a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compound at 1, 3, 10, and 30 µM. Allow 3 minutes of recording per concentration to ensure steady-state block.

  • Validation: Apply Terfenadine (1 µM) as a positive control (must show >80% inhibition). Calculate the IC50​ based on the reduction of the peak tail current amplitude.

Workflow & Decision Matrix

To streamline the drug development process, the data generated from the protocols above must be synthesized into a strict Go/No-Go decision matrix.

ToxWorkflow Start Methyl 2-methyl-1H-pyrrolo[3,2-b] pyridine-5-carboxylate Tier1 Tier 1: HepaRG Cytotoxicity & CES Hydrolysis Stability Start->Tier1 Tier2 Tier 2: GSH/KCN Trapping & hERG Patch-Clamp Tier1->Tier2 IC50 > 50 µM Fail Structural Optimization (Mitigate Liabilities) Tier1->Fail IC50 < 50 µM Decision Go/No-Go Decision Matrix Tier2->Decision Decision->Fail High Risk

Hierarchical in vitro toxicity screening workflow for pyrrolo-pyridine derivatives.

Quantitative Data Interpretation Matrix

Summarize all quantitative readouts against established industry thresholds to determine the viability of the compound.

Assay CategorySpecific ParameterAcceptance Threshold (Go)High Risk (No-Go / Optimize)Mechanistic Implication
Cytotoxicity (HCA) Cell Viability (Hoechst) IC50​>50μM IC50​<10μM General basal toxicity; off-target kinase inhibition.
Cytotoxicity (HCA) Mitochondrial Tox (TMRM) IC50​>50μM IC50​<10μM Disruption of oxidative phosphorylation.
Metabolism Reactive Adducts (GSH)No adducts detected> 10% of parent turnoverHigh risk for idiosyncratic DILI via covalent binding.
Metabolism CES Hydrolysis Half-life T1/2​>120min T1/2​<30min Rapid ester cleavage; poor systemic exposure of parent.
Cardiotoxicity hERG Inhibition (Patch) IC50​>30μM IC50​<10μM High risk of QT prolongation and Torsades de Pointes.

Conclusion

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate represents a potent, versatile chemical starting point. However, as demonstrated by historical attrition rates of pyrrolo[3,2-b]pyridines in the clinic[2], rigorous in vitro profiling is non-negotiable. By utilizing metabolically competent HepaRG cells, conducting proactive electrophile trapping, and utilizing gold-standard electrophysiology, researchers can accurately map the toxicity profile of this scaffold and guide intelligent structural optimization before entering costly in vivo studies.

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Exploratory

A Technical Guide to the Pharmacokinetic Profiling of Novel Pyrrolopyridine Carboxylates: A Case Study on Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Unknowns in Early-Stage Drug Discovery In the realm of medicinal chemistry and drug development, it is not uncommo...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknowns in Early-Stage Drug Discovery

In the realm of medicinal chemistry and drug development, it is not uncommon to encounter novel chemical entities with promising therapeutic potential but a complete absence of published pharmacokinetic data. This is the current landscape for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. While a direct characterization of this specific molecule's absorption, distribution, metabolism, and excretion (ADME) properties is not publicly available, this guide will serve as a comprehensive roadmap for its investigation.

We will leverage established principles and methodologies, drawing insights from structurally related compounds, to construct a robust framework for the pharmacokinetic evaluation of this molecule. This document is designed to be a practical, in-depth technical resource that not only outlines the necessary experimental workflows but also delves into the scientific rationale behind each step.

The Pyrrolopyridine Scaffold: A Foundation for Pharmacokinetic Prediction

The 1H-pyrrolo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. While data on this specific isomer is limited, its close relative, the 1H-pyrrolo[2,3-b]pyridine scaffold, has been incorporated into numerous compounds with diverse biological activities, including inhibitors of Janus kinases (JAKs) and fibroblast growth factor receptors (FGFRs)[1][2][3].

Studies on derivatives of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have demonstrated that this class of compounds can achieve good metabolic stability and oral bioavailability in preclinical species such as rats, dogs, and monkeys[1]. This suggests that the pyrrolopyridine core is not inherently a liability from a pharmacokinetic perspective. However, it is crucial to recognize that even minor structural modifications, such as the position of the nitrogen atom in the pyridine ring and the nature of substituents, can profoundly impact ADME properties. Therefore, a thorough and tailored experimental evaluation of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is imperative.

A Phased Approach to Pharmacokinetic Characterization

A systematic investigation of the pharmacokinetic properties of a new chemical entity typically follows a tiered approach, beginning with in vitro assays and progressing to in vivo studies. This strategy allows for early identification of potential liabilities and conserves resources.

Phase 1: In Vitro ADME Profiling

The initial phase of testing involves a battery of in vitro assays designed to predict the in vivo behavior of the compound. These assays are crucial for early-stage decision-making and for providing context to subsequent in vivo data.

2.1.1. Metabolic Stability Assessment

The susceptibility of a compound to metabolism is a key determinant of its half-life and oral bioavailability. The primary sites of drug metabolism are the liver and the intestine.

  • Experimental Protocol: Liver Microsomal Stability Assay

    • Preparation: Human and rat liver microsomes are commercially available and should be stored at -80°C. On the day of the experiment, they are thawed on ice and diluted to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Incubation: The test compound, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, is added to the microsomal suspension at a final concentration of 1 µM.

    • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for cytochrome P450 enzymes.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

    • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

    • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Causality and Self-Validation: This protocol includes positive controls (compounds with known metabolic fates, such as testosterone or verapamil) and negative controls (incubations without NADPH) to ensure the validity of the assay. The disappearance of the test compound in the presence, but not the absence, of NADPH is a strong indicator of CYP450-mediated metabolism.

2.1.2. Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to target tissues and metabolizing enzymes.

  • Experimental Protocol: Rapid Equilibrium Dialysis (RED)

    • Apparatus Setup: A RED device consists of two chambers separated by a semi-permeable membrane. One chamber is loaded with plasma (human or rat), and the other with a phosphate buffer.

    • Compound Addition: The test compound is added to the plasma-containing chamber.

    • Equilibration: The device is incubated with gentle shaking to allow for equilibrium to be reached between the free and protein-bound drug.

    • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

    • Analysis: The concentration of the compound in each sample is determined by LC-MS/MS.

    • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

2.1.3. Cytochrome P450 (CYP) Inhibition

Assessing the potential of a new compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a critical step in evaluating its potential for drug-drug interactions.

  • Experimental Protocol: Fluorometric CYP Inhibition Assay

    • System: This assay utilizes recombinant human CYP enzymes and specific fluorogenic substrates that are converted into fluorescent products by the respective enzymes.

    • Incubation: The test compound is pre-incubated with the CYP enzyme and NADPH.

    • Reaction Initiation: The fluorogenic substrate is added to initiate the reaction.

    • Fluorescence Measurement: The increase in fluorescence over time is measured using a plate reader.

    • Data Analysis: The rate of product formation in the presence of the test compound is compared to that of a vehicle control to determine the percent inhibition. The IC50 value (the concentration of the compound that causes 50% inhibition) is then calculated.

In Vitro ADME Parameter Methodology Key Output Significance
Metabolic StabilityLiver Microsome IncubationsIn vitro half-life (t½), Intrinsic Clearance (CLint)Predicts in vivo clearance and oral bioavailability.
Plasma Protein BindingRapid Equilibrium Dialysis (RED)Fraction Unbound (fu)Influences distribution, efficacy, and clearance.
CYP InhibitionFluorometric or LC-MS/MS-based assaysIC50 values for major CYP isoformsAssesses the potential for drug-drug interactions.
Phase 2: In Vivo Pharmacokinetic Studies

Following a favorable in vitro profile, the next logical step is to evaluate the compound's behavior in a living organism. The rat is a commonly used preclinical species for initial pharmacokinetic studies.

  • Experimental Protocol: Rat Pharmacokinetic Study

    • Animal Model: Male Sprague-Dawley rats are typically used. The animals are cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.

    • Dose Administration: The compound is formulated in a suitable vehicle and administered via two routes in separate groups of animals:

      • Intravenous (IV): A low dose (e.g., 1-2 mg/kg) is administered as a bolus to determine clearance and volume of distribution.

      • Oral (PO): A higher dose (e.g., 5-10 mg/kg) is administered by gavage to assess oral absorption and bioavailability.

    • Blood Sampling: Blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose).

    • Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.

    • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Pharmacokinetic Parameter Abbreviation Description Significance
ClearanceCLThe volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-lifeThe time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval.
Area Under the CurveAUCThe integral of the drug concentration-time curve.Represents the total drug exposure over time.
BioavailabilityF%The fraction of the administered oral dose that reaches systemic circulation.A critical parameter for oral drug development.

Bioanalytical Methodologies: The Key to Accurate Quantification

The reliability of any pharmacokinetic study hinges on the accuracy and precision of the bioanalytical method used to measure the drug concentrations in biological matrices. For a compound like methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard[4].

  • Key Steps in LC-MS/MS Method Development:

    • Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

    • Chromatographic Separation: A high-performance liquid chromatography (HPLC) system is used to separate the analyte of interest from other components in the sample extract. A C18 reversed-phase column is often a good starting point.

    • Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and selective detection. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.[4]

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation Supernatant->HPLC Mass_Spec Tandem Mass Spectrometry (MRM Mode) HPLC->Mass_Spec Quantification Quantification Mass_Spec->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: A generalized workflow for the bioanalysis of a small molecule in plasma using LC-MS/MS.

Visualization of the Experimental Workflow

To provide a clear overview of the proposed investigation, the following diagram illustrates the decision-making process and the flow of experiments.

PK_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics cluster_decision Decision Point cluster_analysis Data Analysis & Reporting Met_Stab Metabolic Stability (Microsomes) Decision Favorable In Vitro Profile? Met_Stab->Decision PPB Plasma Protein Binding (RED) PPB->Decision CYP_Inhib CYP Inhibition CYP_Inhib->Decision Rat_PK_IV Rat PK Study (IV) Bioanalysis LC-MS/MS Bioanalysis Rat_PK_IV->Bioanalysis Rat_PK_PO Rat PK Study (PO) Rat_PK_PO->Bioanalysis Decision->Rat_PK_IV Yes Decision->Rat_PK_PO Yes Report Comprehensive Report Decision->Report No (Stop/Redesign) PK_Params Calculation of PK Parameters Bioanalysis->PK_Params PK_Params->Report

Caption: A flowchart illustrating the phased approach to pharmacokinetic characterization.

Conclusion and Future Directions

While specific pharmacokinetic data for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate remains to be determined, the methodologies outlined in this guide provide a clear and scientifically rigorous path forward. By systematically evaluating its in vitro ADME properties and in vivo pharmacokinetics, researchers can gain the critical insights needed to advance this compound, or analogs thereof, through the drug discovery pipeline. The structural similarities to other pyrrolopyridine derivatives with favorable pharmacokinetic profiles offer a promising starting point for this investigation. The successful execution of these studies will be instrumental in unlocking the full therapeutic potential of this novel chemical entity.

References

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link]

  • Lee, J. H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. In Toxicological Profiles. Agency for Toxic Substances and Disease Registry (US). [Link]

  • Gessner, A., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(3), 1334-1349. [Link]

  • Ismail, M. A., et al. (2025). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25046-25057. [Link]

  • Tomašić, T., & Peterlin Mašič, L. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Mass Spectrometry in Drug Discovery and Development. IntechOpen. [Link]

  • Rácz, B., et al. (2016). Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. ResearchGate. [Link]

  • Shultz, M. D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1547-1552. [Link]

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Foundational

Unveiling the Mechanism of Action of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate in Target Cells: A Technical Guide

Foreword: The Pyrrolopyridine Scaffold - A Privileged Motif in Kinase Inhibition The pyrrolopyridine core is a recurring and highly valued scaffold in modern medicinal chemistry. Its rigid, bicyclic structure, rich in ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrrolopyridine Scaffold - A Privileged Motif in Kinase Inhibition

The pyrrolopyridine core is a recurring and highly valued scaffold in modern medicinal chemistry. Its rigid, bicyclic structure, rich in nitrogen atoms, provides a versatile template for designing molecules that can interact with the ATP-binding pocket of protein kinases with high affinity and selectivity. Numerous derivatives of pyrrolopyridines have been investigated and developed as potent inhibitors of a wide array of kinases, playing crucial roles in oncology, immunology, and neurodegenerative diseases.[1][2][3] This guide delves into the probable mechanism of action of a specific, yet representative, member of this class: methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. While direct literature on this exact molecule is sparse, a wealth of data on structurally related compounds allows us to formulate a robust hypothesis regarding its cellular function and provides a clear roadmap for its experimental validation.

Postulated Primary Mechanism of Action: Competitive Kinase Inhibition

Based on extensive research into the biological activities of various pyrrolopyridine isomers, the most probable mechanism of action for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is the inhibition of one or more protein kinases.[1][4] The structural features of the molecule, including the planar aromatic ring system and the potential for hydrogen bonding, are characteristic of Type I or Type II kinase inhibitors. These inhibitors typically compete with endogenous ATP for binding to the catalytic site of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.

The broader family of pyrrolopyridine derivatives has demonstrated inhibitory activity against a diverse range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and HER2, which are critical drivers of angiogenesis and cell proliferation in cancer.[4]

  • Non-receptor Tyrosine Kinases: Including JAK family members (JAK1, JAK3) involved in cytokine signaling and immune responses, and FMS kinase, which plays a role in macrophage development and inflammation.[5][6][7]

  • Serine/Threonine Kinases: Such as CDKs that regulate the cell cycle, and GSK-3β, implicated in a variety of cellular processes including metabolism and neuronal function.[4][8]

Given this precedent, it is highly probable that methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate exerts its cellular effects by targeting the ATP-binding site of specific kinases, leading to the modulation of key signaling cascades.

A Proposed Signaling Pathway: Disruption of a Pro-Proliferative Kinase Cascade

To illustrate the likely downstream consequences of this molecule's action, we can conceptualize its effect on a generic pro-proliferative signaling pathway mediated by a receptor tyrosine kinase (RTK).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) DownstreamKinase Downstream Kinase (e.g., MEK) RTK->DownstreamKinase Phosphorylates Compound Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Compound->RTK Inhibits ATP Binding ATP ATP ATP->RTK Binds EffectorProtein Effector Protein (e.g., ERK) DownstreamKinase->EffectorProtein Phosphorylates TranscriptionFactor Transcription Factor EffectorProtein->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Ligand Growth Factor Ligand->RTK Binds and Activates

Figure 1: Proposed mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

In this model, the binding of a growth factor activates the RTK. The activated RTK would normally bind ATP and phosphorylate downstream signaling molecules, leading to a cascade that ultimately promotes gene expression related to cell proliferation and survival. Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is hypothesized to competitively inhibit ATP binding to the RTK, thereby blocking the entire downstream signaling cascade.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis that methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate acts as a kinase inhibitor, a multi-tiered experimental approach is necessary.

Tier 1: In Vitro Kinase Profiling

The initial step is to screen the compound against a broad panel of purified kinases to identify potential targets.

Protocol: Broad-Spectrum Kinase Panel Screen

  • Compound Preparation: Solubilize methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house platform. A typical assay measures the transfer of a phosphate group from ATP to a substrate peptide. This can be quantified using various methods, such as radiometric assays (³³P-ATP) or fluorescence-based assays (e.g., Z'-LYTE™).

  • Screening: Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.

  • Hit Identification: Identify "hits" as kinases that show significant inhibition (e.g., >50%) at the screening concentration.

  • Dose-Response Analysis: For the identified hits, perform follow-up assays with a serial dilution of the compound to determine the half-maximal inhibitory concentration (IC₅₀).

Parameter Description
Kinase Panel A diverse set of recombinant human kinases.
Compound Conc. Initial screen at 10 µM; IC₅₀ determination from 1 nM to 100 µM.
Readout Phosphorylation of a specific substrate.
Outcome Identification of primary kinase targets and their IC₅₀ values.
Tier 2: Cellular Assays to Confirm Target Engagement and Downstream Effects

Once primary kinase targets are identified, the next step is to verify that the compound engages these targets in a cellular context and inhibits their downstream signaling.

Protocol: Western Blot Analysis of Phospho-Proteins

  • Cell Line Selection: Choose a cell line known to have high activity of the target kinase.

  • Cell Treatment: Culture the cells and treat them with varying concentrations of the compound for a specified duration. Include a positive control (a known inhibitor of the pathway) and a negative control (vehicle).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase's direct substrate. Also, probe for the total amount of the substrate protein as a loading control.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

G cluster_workflow Experimental Workflow: Target Validation Start Select Cell Line Treat Treat Cells with Compound Start->Treat Lyse Lyse Cells & Extract Protein Treat->Lyse WB Western Blot for Phospho-Substrate Lyse->WB Analyze Quantify Inhibition WB->Analyze

Figure 2: A simplified workflow for validating target engagement in cells using Western blotting.

Tier 3: Phenotypic Assays to Assess Cellular Consequences

The final step is to evaluate the overall cellular effect of the compound, which, based on the kinase inhibitor hypothesis, is likely to be antiproliferative.

Protocol: Cell Viability/Proliferation Assay

  • Cell Plating: Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Measurement: Add a reagent that measures cell viability, such as MTT or a reagent that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Measure the signal (absorbance or luminescence) and plot it against the compound concentration to determine the half-maximal effective concentration (EC₅₀).

Assay Principle Endpoint
MTT Assay Measures metabolic activity.Colorimetric change.
CellTiter-Glo® Quantifies ATP as an indicator of viable cells.Luminescent signal.

Conclusion and Future Directions

The available evidence strongly suggests that methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate functions as a kinase inhibitor. The experimental framework outlined in this guide provides a clear and robust path to confirm this mechanism of action, identify its specific molecular targets, and characterize its cellular effects. Successful validation of this hypothesis would position this molecule as a valuable lead compound for further optimization in drug discovery programs, particularly in oncology and immunology. Future work should focus on structure-activity relationship (SAR) studies to improve potency and selectivity, as well as pharmacokinetic and in vivo efficacy studies to assess its therapeutic potential.

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Exploratory

Discovery and Early-Stage Research of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In the landscape of modern structure-based drug design (SBDD), the selection of a versatile, high-quality starting scaffold is the most critical determinant of a program's success. Methyl 2-methyl-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern structure-based drug design (SBDD), the selection of a versatile, high-quality starting scaffold is the most critical determinant of a program's success. Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 1190320-42-3) has emerged as a highly privileged building block in the discovery of targeted therapeutics [1].

Characterized by its 4-azaindole core, this compound offers a unique combination of hydrogen-bond donor/acceptor motifs that perfectly mimic the purine ring of adenosine triphosphate (ATP). This makes it an exceptional hinge-binding scaffold for kinase inhibitors. Furthermore, the strategic placement of a methyl group at the 2-position and a methyl ester at the 5-position provides medicinal chemists with precise orthogonal vectors to explore both the lipophilic pockets and the solvent-exposed channels of target proteins.

This technical guide explores the structural rationale, synthetic methodologies, and biological applications of this scaffold, with a specific focus on its role in developing next-generation reversible-covalent inhibitors.

Pharmacophore Mapping & Structural Rationale

As an application scientist, I evaluate scaffolds based on their synthetic tractability and their geometric complementarity to target binding sites. The methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate scaffold offers three distinct functional zones:

  • The Pyrrolo[3,2-b]pyridine (4-Azaindole) Core: The N1 (pyrrole nitrogen) acts as a potent hydrogen-bond donor, while the N4 (pyridine nitrogen) acts as a hydrogen-bond acceptor. This bidentate motif is classically utilized to anchor the molecule to the backbone amides of a kinase hinge region.

  • The 2-Methyl Substitution: The addition of a methyl group at the C2 position introduces a precise steric boundary. In kinase targets, this bulk often restricts the rotation of the core, locking the molecule into a bioactive conformation that enhances target residence time and improves selectivity against off-target kinases.

  • The 5-Methyl Carboxylate Handle: The C5 ester is a highly versatile synthetic handle. It can be saponified to a carboxylic acid for amide coupling (targeting solvent-exposed regions or allosteric pockets) or reduced/oxidized to a formyl group. The formyl derivative is particularly valuable for designing reversible-covalent inhibitors that target specific cysteine residues (e.g., Cys552 in FGFR4) [1].

Synthetic Workflows & Methodologies

To fully leverage this scaffold, discovery teams must employ robust, divergent synthetic workflows. The causality behind our reagent selection is rooted in preserving the electron-rich pyrrole ring while selectively functionalizing the pyridine system.

ScaffoldWorkflow A Methyl 2-methyl-1H-pyrrolo [3,2-b]pyridine-5-carboxylate B Saponification (LiOH, THF/H2O) A->B F Reduction / Oxidation (DIBAL-H / MnO2) A->F C 2-Methyl-1H-pyrrolo [3,2-b]pyridine-5-carboxylic acid B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E 5-Carboxamide Derivatives (e.g., mGlu5 or PDE4B Inhibitors) D->E G 5-Formyl Derivatives (FGFR4 Covalent Inhibitors) F->G

Fig 1. Divergent synthetic workflow for functionalizing the 5-carboxylate scaffold.

Justification of Synthetic Choices
  • Saponification: We utilize Lithium Hydroxide (LiOH) in a THF/Water mixture. LiOH is preferred over NaOH or KOH because the lithium cation coordinates with the ester carbonyl, accelerating hydrolysis under mild conditions that prevent degradation of the azaindole core.

  • Amide Coupling: HATU is selected over EDC/HOBt due to the electron-deficient nature of the pyridine-bound carboxylic acid. HATU generates a highly reactive Atab-active ester, driving the reaction to completion even with sterically hindered amines.

  • Formyl Generation: Direct reduction of the ester to an aldehyde using DIBAL-H is notoriously difficult to control, often leading to over-reduction to the alcohol. Our self-validating protocol deliberately reduces the ester fully to the alcohol, followed by a controlled, mild oxidation using Manganese Dioxide ( MnO2​ ) to yield the pure 5-formyl derivative.

Application Case Study: FGFR4 Reversible-Covalent Inhibitors

The most prominent recent application of the pyrrolo[3,2-b]pyridine scaffold is in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for Hepatocellular Carcinoma (HCC)[1].

The FGF19-FGFR4 signaling axis is a major driver of oncogenesis. However, acquired resistance via gatekeeper mutations (e.g., V550L/M) limits the efficacy of first-generation therapies. By converting the 5-carboxylate into a 5-formyl group, researchers created a warhead capable of forming a reversible-covalent Schiff base with the non-catalytic Cys552 residue in the FGFR4 hinge region [1].

FGFR4Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Kinase (Target) FGF19->FGFR4 Activates FRS2 FRS2 Adaptor FGFR4->FRS2 Phosphorylates Inhibitor 5-Formyl-pyrrolo[3,2-b]pyridine (Reversible-Covalent Inhibitor) Inhibitor->FGFR4 Blocks Cys552 PI3K PI3K / AKT Pathway FRS2->PI3K MAPK RAS / MAPK Pathway FRS2->MAPK Proliferation Tumor Proliferation (Hepatocellular Carcinoma) PI3K->Proliferation MAPK->Proliferation

Fig 2. Inhibition of the FGF19-FGFR4 signaling axis by pyrrolo[3,2-b]pyridine derivatives.

Quantitative Data Summary

The biological evaluation of representative 5-formyl-pyrrolo[3,2-b]pyridine derivatives (such as compound 10z) demonstrates the profound impact of this scaffold on both potency and selectivity [1].

Table 1: Biochemical and Cellular Activity of Representative 5-Formyl-pyrrolo[3,2-b]pyridine Derivatives

Target / Cell LineAssay Type IC50​ (nM)Mechanistic Significance
FGFR4 (WT) Biochemical< 10Exceptional hinge-binding affinity and covalent engagement.
FGFR4 (V550L) Biochemical< 10Retains potency against clinical gatekeeper mutations.
FGFR1 / 2 / 3 Biochemical> 10,000>1000-fold selectivity; minimizes hyperphosphatemia side effects.
Hep3B Cellular37Potent anti-proliferative effect in HCC models.
JHH-7 Cellular32Confirms broad efficacy across FGF19-amplified cell lines.

Expanding the Scope: CNS and Immunology

Beyond oncology, the pyrrolo[3,2-b]pyridine core is actively explored in immunology and central nervous system (CNS) indications.

  • PDE4B Inhibition: Scaffold-hopping strategies from pyrrolo[2,3-b]pyridines to pyrrolo[3,2-b]pyridines have been utilized to discover novel Phosphodiesterase 4B (PDE4B) inhibitors, targeting immune-mediated diseases [2]. The 5-carboxamide derivatives project perfectly into the metal-binding pocket of the PDE4B enzyme.

  • mGlu5 Allosteric Modulators: In CNS drug discovery, substituting thieno[3,2-b]pyridine cores with 1-methyl-1H-pyrrolo[3,2-b]pyridine has yielded potent negative allosteric modulators (NAMs) of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5), demonstrating the scaffold's ability to cross the blood-brain barrier and bind allosteric GPCR sites [3].

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols are provided for the early-stage functionalization of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate.

Protocol A: Saponification to 5-Carboxylic Acid

Mechanism: Base-catalyzed acyl cleavage. The reaction progress is self-validated by the disappearance of the non-polar ester spot on TLC and the appearance of a baseline-polar acid spot.

  • Dissolution: Suspend methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and H2​O (0.2 M concentration).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq) in a single portion. Stir the reaction mixture at 40 °C for 4–6 hours.

  • Monitoring: Monitor via LC-MS. The mass should shift from [M+H]+=191.2 to [M+H]+=177.2 .

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1N HCl to pH 4.0.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the pure carboxylic acid as a white solid.

Protocol B: Synthesis of 5-Formyl Derivatives via Reduction/Oxidation

Mechanism: Two-step sequence to prevent over-reduction.

  • Reduction: Dissolve the starting methyl ester (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere. Add LiAlH4​ or DIBAL-H (2.5 eq) dropwise. Stir for 2 hours at room temperature.

  • Quench: Carefully quench with Fieser's method (x g H2​O , x g 15% NaOH, 3x g H2​O ). Filter through Celite to isolate the intermediate alcohol.

  • Oxidation: Dissolve the crude alcohol in anhydrous CH2​Cl2​ . Add activated MnO2​ (10.0 eq). Stir at room temperature for 12 hours.

  • Purification: Filter the suspension through a pad of Celite to remove the manganese salts. Concentrate the filtrate and purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the 5-formyl-pyrrolo[3,2-b]pyridine derivative.

Concluding Remarks

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is far more than a simple chemical intermediate; it is a rationally designed, pharmacophore-rich scaffold. By understanding the causality of its structural features—specifically the steric control of the 2-methyl group and the synthetic versatility of the 5-carboxylate—discovery scientists can rapidly generate highly selective, potent libraries for challenging targets like FGFR4, PDE4B, and mGlu5.

References

  • Chen, X. J., Lin, Q. M., Chen, Y. H., et al. "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." Journal of Medicinal Chemistry, 2022, 65(21), 14809–14831.

  • Sakkas, L. I., et al. "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." PMC / NIH, 2017.

  • "Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5." ACS Chemical Neuroscience, 2016, 7(6), 767–775.

Protocols & Analytical Methods

Method

Application Note: Utilizing Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate in Targeted Drug Discovery

Introduction & Chemical Rationale In modern drug discovery, scaffold hopping is a critical strategy for overcoming intellectual property barriers, improving physicochemical properties, and mitigating metabolic liabilitie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern drug discovery, scaffold hopping is a critical strategy for overcoming intellectual property barriers, improving physicochemical properties, and mitigating metabolic liabilities. The 4-azaindole (pyrrolo[3,2-b]pyridine) core has emerged as a highly privileged bioisostere for traditional indoles and pyrazolopyridines.

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 1190320-42-3) is an advanced building block specifically engineered to address the common pitfalls of early-stage hit compounds. Its structural features provide three distinct mechanistic advantages:

  • The C2-Methyl Shield (Metabolic Stability): Unsubstituted pyrrolo[3,2-b]pyridines are notorious for poor metabolic stability. Hepatic cytochrome P450 enzymes rapidly hydroxylate the electron-rich C2 position of the pyrrole ring[1]. The strategic placement of a methyl group at C2 effectively blocks this metabolic soft spot, significantly reducing intrinsic hepatic clearance ( CLint​ ) and extending the compound's in vivo half-life.

  • The Pyridine N4 Atom (Physicochemical Profile): Compared to a standard indole, the incorporation of the pyridine nitrogen alters the electronic distribution, lowering the overall lipophilicity (LogP). This enhances aqueous solubility, a critical parameter for oral bioavailability and formulation[1].

  • The C5-Ester Handle (Synthetic Versatility): The methyl ester at the 5-position serves as a robust synthetic vector. It can be readily saponified to a carboxylic acid for divergent amide coupling, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) in solvent-exposed or allosteric binding pockets[2].

Applications in Target-Based Drug Discovery

Kinase Inhibitors (FGFR4 & c-Met)

The 4-azaindole core frequently acts as a hinge-binding motif in ATP-competitive kinase inhibitors. The N1-H acts as a critical hydrogen bond donor to the kinase hinge region (mimicking the adenine ring of ATP), while the pyridine N4 can influence the pKa of the system. Recent studies have utilized the pyrrolo[3,2-b]pyridine scaffold to develop reversible-covalent inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4), a primary driver in hepatocellular carcinoma (HCC). Derivatives synthesized from this core have demonstrated single-digit nanomolar potency against both wild-type FGFR4 and resistant gatekeeper mutants (e.g., FGFR4 V550L/M)[3],[4],[5].

GPCR Modulators (mGlu5 NAMs)

Beyond kinases, this building block is highly valuable in central nervous system (CNS) drug discovery. Scaffold hopping from thieno[3,2-b]pyridines to pyrrolo[3,2-b]pyridines has been successfully utilized to discover potent Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5)[2]. The C5-carboxylate is typically converted into an amide, which projects deeply into the allosteric binding pocket to stabilize the inactive conformation of the receptor.

FGFR4Pathway Ligand FGF19 Ligand Receptor FGFR4 (Kinase) Ligand->Receptor Activates Downstream1 FRS2 / PLCγ Receptor->Downstream1 Phosphorylation Inhibitor Pyrrolo[3,2-b]pyridine Derivative Inhibitor->Receptor Blocks ATP Site Downstream2 MAPK / PI3K-AKT Downstream1->Downstream2 Cascade Outcome Tumor Proliferation Downstream2->Outcome Drives HCC

FGFR4 signaling cascade inhibited by pyrrolo[3,2-b]pyridine derivatives.

Quantitative Pharmacological Impact

Table 1: Pharmacological & Physicochemical Impact of the Pyrrolo[3,2-b]pyridine Scaffold

Scaffold FeatureBiological Target / ApplicationMechanistic AdvantageReference
Pyrrolo[3,2-b]pyridine core FGFR4, c-Met KinasesActs as a hinge-binding motif; N1-H donates a hydrogen bond to the kinase hinge region, mimicking the adenine ring of ATP.[1],[4]
C2-Methyl substitution Pharmacokinetics (ADME)Blocks the electron-rich C2 position from rapid cytochrome P450-mediated hydroxylation, dramatically reducing intrinsic hepatic clearance.[1]
C5-Carboxylate handle mGlu5 GPCR (NAMs)Provides a versatile vector for amidation. C5-amides project into the allosteric binding pocket of mGlu5, enabling critical hydrophobic interactions.[2]
Pyridine N4 atom Physicochemical ProfileLowers overall lipophilicity (LogP) compared to traditional indoles, improving aqueous solubility and oral bioavailability.[1]

Experimental Workflows & Methodologies

The following protocols outline the self-validating synthesis of a targeted compound library utilizing methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate.

SynthesisWorkflow A Methyl 2-methyl-1H-pyrrolo [3,2-b]pyridine-5-carboxylate B Saponification (LiOH, MeOH/H2O) A->B Step 1 C 2-Methyl-1H-pyrrolo[3,2-b] pyridine-5-carboxylic acid B->C Yield >90% D Amide Coupling (HATU, DIPEA, R-NH2) C->D Step 2 E Target Library (Kinase/GPCR Modulators) D->E Diversification

Workflow for derivatizing the pyrrolo[3,2-b]pyridine-5-carboxylate scaffold.

Protocol 1: Scaffold Activation via Ester Hydrolysis

Objective: Convert the C5-methyl ester to a carboxylic acid to enable late-stage diversification. Reagents: Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (1.0 eq), LiOH·H 2​ O (3.0 eq), THF/MeOH/H 2​ O (2:1:1 v/v/v).

  • Dissolution: Dissolve the starting material in the THF/MeOH/H 2​ O solvent mixture. Causality: The inclusion of THF and MeOH ensures complete dissolution of the relatively polar heterocyclic ester, preventing biphasic reaction stalling.

  • Hydrolysis: Add LiOH·H 2​ O in a single portion. Stir the mixture at ambient temperature (20-25°C) for 4-6 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via LC-MS. The disappearance of the parent mass [M+H]+ 191.2 and the emergence of the acid mass [M+H]+ 177.2 indicates complete conversion.

  • Workup: Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Precipitation: Acidify the remaining aqueous layer with 1M HCl to pH ~4. Causality: The isoelectric point of the azaindole carboxylic acid is near pH 4; adjusting strictly to this pH maximizes precipitation and minimizes yield loss due to zwitterionic solubility.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid.

Protocol 2: Parallel Library Generation via Amide Coupling

Objective: Synthesize a library of C5-amides for in vitro SAR screening. Reagents: 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (1.0 eq), Primary/Secondary Amines (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Pre-activation: Dissolve the carboxylic acid in anhydrous DMF, followed by the addition of DIPEA and HATU. Stir for 15 minutes. Causality: Pre-activation forms the highly reactive HOAt ester intermediate. HATU is specifically chosen over standard coupling agents (like EDC/HOBt) due to its superior efficiency in overcoming the poor nucleophilicity and zwitterionic character of electron-deficient heterocyclic acids.

  • Coupling: Add the respective amine to the activated mixture. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). A new, UV-active spot with a higher Rf​ than the highly polar baseline acid confirms product formation.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO 3​ . Extract the aqueous layer with EtOAc (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na 2​ SO 4​ , and concentrate. Purify via reverse-phase preparative HPLC to obtain >95% pure amides suitable for biological assays.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors ACS Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 ACS Medicinal Chemistry Letters URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Azaindole Derivatives from Methyl 2-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Abstract This comprehensive guide details the synthetic pathways for the derivatization of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, a key scaffold in medicinal chemistry. The azaindole core, a bioisostere...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthetic pathways for the derivatization of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, a key scaffold in medicinal chemistry. The azaindole core, a bioisostere of indole, is a privileged structure in numerous pharmacologically active compounds, particularly in the domain of kinase inhibitors.[1][2] This document provides scientifically grounded, step-by-step protocols for key transformations including ester hydrolysis, amide coupling, N-arylation of the pyrrole nitrogen, and C3-halogenation of the pyrrole ring. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles and rationale for the chosen reagents and conditions. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel azaindole-based chemical entities.

Introduction: The Significance of the Azaindole Scaffold

Azaindoles, also known as pyrrolopyridines, are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to the endogenous purine system and the indole nucleus of tryptophan.[1] The strategic replacement of a carbon atom in the benzene ring of an indole with a nitrogen atom can modulate the compound's physicochemical properties, such as basicity, hydrogen bonding capacity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and the generation of novel intellectual property.

The starting material, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, offers several points for diversification, making it a versatile building block for the creation of compound libraries for high-throughput screening and lead optimization. The methodologies outlined herein provide a roadmap for accessing a diverse range of derivatives from this common intermediate.

Core Synthetic Strategies and Workflows

The derivatization of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can be systematically approached by targeting three primary reactive sites: the C5-methyl ester, the N1-position of the pyrrole ring, and the C3-position of the pyrrole ring. The following workflow diagram illustrates the key transformations detailed in this guide.

G start Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate hydrolysis Ester Hydrolysis (Protocol 1) start->hydrolysis LiOH, THF/MeOH/H2O n_arylation N-Arylation (Protocol 3) start->n_arylation Aryl Halide, Pd Catalyst, Ligand, Base c3_halogenation C3-Halogenation (Protocol 4) start->c3_halogenation NCS or NBS, Solvent acid 2-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling (Protocol 2) acid->amide_coupling HATU or EDC/HOBt, Amine, Base amides Amide Derivatives amide_coupling->amides n_aryl_ester N-Aryl Ester Derivatives n_arylation->n_aryl_ester c3_halo_ester C3-Halogenated Ester Derivatives c3_halogenation->c3_halo_ester

Caption: Synthetic workflow for the derivatization of the starting material.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 2-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Principle: The methyl ester is saponified using a strong base, typically lithium hydroxide, in a mixture of solvents to ensure solubility of both the starting material and the reagent. The reaction is generally clean and proceeds to completion, yielding the corresponding carboxylate salt, which is then protonated to the carboxylic acid upon acidic workup. Lithium hydroxide is often preferred for its ability to effect hydrolysis under relatively mild conditions.[3][4]

Materials:

  • Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (1.0 eq).

  • Add a solvent mixture of THF, MeOH, and H₂O (typically in a 3:1:1 to 2:1:1 ratio).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add a solution of LiOH·H₂O (1.5-3.0 eq) in water.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the organic solvents under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Parameter Typical Value Reference
LiOH equivalents1.5 - 3.0[5]
Solvent SystemTHF/MeOH/H₂O[3]
TemperatureRoom Temperature to 50 °C
Reaction Time2 - 12 hours
Expected Yield>90%
Protocol 2: Amide Coupling of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Principle: Amide bond formation is a condensation reaction that requires the activation of the carboxylic acid. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization, and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency, especially with challenging substrates.[1][6] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine component.

Materials:

  • 2-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

  • Amine of choice (1.1 eq)

  • HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using HATU):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Parameter Typical Value Reference
Coupling ReagentHATU or EDC/HOBt[1][6]
BaseDIPEA[7]
SolventAnhydrous DMF[8]
Temperature0 °C to Room Temperature
Reaction Time2 - 16 hours[6]
Expected Yield60 - 95%
Protocol 3: N-Arylation of Methyl 2-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] This reaction allows for the N-arylation of the pyrrole nitrogen of the azaindole scaffold with a variety of aryl halides or triflates. The choice of palladium precursor, phosphine ligand, and base is crucial for the success of the reaction and often requires optimization depending on the specific substrates.

Materials:

  • Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Xantphos (10-20 mol%) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous toluene or dioxane

  • Celite®

Procedure:

  • To an oven-dried Schlenk tube, add methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (e.g., 5 mol%), Xantphos (e.g., 10 mol%), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-arylated derivative.

Parameter Typical Value Reference
Palladium CatalystPd(OAc)₂[10]
LigandXantphos[10]
BaseCs₂CO₃ or NaOtBu[10]
SolventToluene or Dioxane
Temperature80 - 120 °C
Reaction Time12 - 24 hours
Expected Yield50 - 90%
Protocol 4: C3-Halogenation of Methyl 2-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Principle: The C3 position of the pyrrole ring in the azaindole scaffold is electron-rich and susceptible to electrophilic substitution. N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are convenient and effective reagents for the regioselective halogenation of such systems. The reaction conditions are generally mild, often proceeding at room temperature in a suitable solvent.

Materials:

  • Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

  • N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

  • Add NCS or NBS (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C3-halogenated derivative.

Parameter Typical Value Reference
Halogenating AgentNCS or NBS
SolventMeCN or DCM
TemperatureRoom Temperature
Reaction Time1 - 6 hours
Expected Yield70 - 95%

Mechanistic Considerations

A deeper understanding of the reaction mechanisms allows for rational optimization and troubleshooting.

G cluster_0 Amide Coupling (HATU) cluster_1 Buchwald-Hartwig N-Arylation RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU Amide R-CONH-R' ActiveEster->Amide + R'-NH2 RNH2 R'-NH2 Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd AmineComplex Ar-Pd(II)(Azaindole)Ln OxAdd->AmineComplex + Azaindole, -HX Het Azaindole-H Het->AmineComplex AmineComplex->Pd0 Product N-Aryl Azaindole AmineComplex->Product Reductive Elimination

Caption: Simplified mechanisms for HATU-mediated amide coupling and Buchwald-Hartwig N-arylation.

Conclusion

The protocols and application notes provided in this guide offer a robust starting point for the synthesis of a diverse array of azaindole derivatives from the versatile starting material, methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. The methodologies are based on well-established and reliable chemical transformations, and the provided details are intended to facilitate their successful implementation in a research and development setting. By leveraging these synthetic strategies, researchers can efficiently generate novel chemical matter for the discovery of new therapeutic agents.

References

  • Khan, M. T. H. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(8), 11894-11905. [Link]

  • Syracuse University. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE. [Link]

  • Sciforum. (2016). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • Syamaiah, K., et al. (2014). US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond. ResearchGate. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Brasche, G., Garcia-Fortanet, J., & Buchwald, S. L. (2008). Twofold C−H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Organic Letters, 10(11), 2207–2210. [Link]

  • Mori, A., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 269. [Link]

  • Nolan, S. P. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wu, Y.-C., et al. (2021). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry, 19(3), 565-569. [Link]

  • McNally, A. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • ResearchGate. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

  • Chen, J., et al. (2022). Ligand-promoted palladium-catalyzed β-methylene CH arylation of primary aldehydes. Chemical Science, 13(20), 5946-5953. [Link]

  • Li, C., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature Communications, 15(1), 7291. [Link]

  • ResearchGate. (2019). A Mild Hydrolysis of Esters Mediated by Lithium Salts. [Link]

  • Oriental Journal of Chemistry. (2017). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]

  • Molecules. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

  • National Science Foundation Public Access Repository. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

  • Reddit. (2025). Need to hydrolyze methyl esters but compound is water sensitive. [Link]

  • Semantic Scholar. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • Google Patents. (2017).
  • MDPI. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. [Link]

  • PubMed. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. [Link]

Sources

Method

Application Notes &amp; Protocols for In Vivo Dosing of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. While specific in vivo data for this exact molecule is not extensively published, this guide synthesizes field-proven insights from structurally related pyrrolopyridine derivatives to outline a scientifically rigorous approach. The protocols herein are designed as a self-validating system, emphasizing the rationale behind experimental choices to ensure reproducibility and scientific integrity.

Introduction to the Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolopyridine core, particularly the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and its isomers like the 1H-pyrrolo[3,2-b]pyridine scaffold, is a privileged structure in medicinal chemistry.[1] These bicyclic aromatic heterocycles are key components in a multitude of biologically active compounds, including numerous kinase inhibitors.[1][2] Their ability to form critical hydrogen bonds with kinase hinge regions has led to the development of several approved and investigational drugs.[1] Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, as a member of this class, is anticipated to possess biological activities that warrant in vivo evaluation.[3][4] The development of a successful in vivo dosing regimen is paramount to accurately assessing its therapeutic potential.

Preclinical Scientific Integrity: Foundational Pillars

Before proceeding to in vivo efficacy studies, a thorough understanding of the compound's physicochemical properties, pharmacokinetics (PK), and toxicology is essential. This foundational data informs every aspect of the dosing protocol, from vehicle selection to dose scheduling.

Physicochemical Properties and Formulation

Many small molecule inhibitors, including pyridine derivatives, exhibit poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability.[5][6]

  • Solubility Assessment: The solubility of the test compound should be determined in a panel of pharmaceutically acceptable solvents and vehicles. This data is critical for selecting an appropriate formulation for in vivo administration.

  • Formulation Strategies: For compounds with low water solubility, several strategies can be employed to enhance exposure:

    • Suspensions: Micronized compound suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween® 80).

    • Solutions: If solubility permits, dissolving the compound in a solution of co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG).[5]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix (e.g., HPMC, PVP) can improve dissolution rates.[5]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): A mixture of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous media in the gut.[5]

Pharmacokinetic (PK) Profiling

A pilot PK study is indispensable for determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Key Parameters: The study should aim to determine the compound's half-life (t½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability (%F).[7][8]

  • Study Design: A typical pilot PK study in mice involves administering the compound via both intravenous (IV) and oral (PO) routes. Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dosing.[5] Plasma concentrations are then measured using a validated analytical method, such as LC-MS/MS.[8] The data obtained will guide the selection of the dosing route, frequency, and dose levels for subsequent efficacy studies.[8]

Toxicology and Dose-Range Finding (DRF)

A DRF study is conducted to identify a range of doses that are well-tolerated by the animal model. This is crucial for selecting doses for efficacy studies that are therapeutically relevant without causing overt toxicity.

  • Study Design: A cohort of animals is treated with escalating doses of the compound. The animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water intake, and overall behavior.

  • Endpoint: The primary endpoint is the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.

Experimental Protocols

The following protocols provide a step-by-step guide for vehicle preparation and conducting a typical in vivo efficacy study.

Protocol 1: Preparation of a Suspension for Oral Gavage

This protocol is suitable for water-insoluble compounds.

  • Preparation of Vehicle: Prepare a 0.5% (w/v) methylcellulose solution in sterile water. If needed, add a surfactant like Tween® 80 to a final concentration of 0.1% (v/v) to aid in wetting the compound.

  • Weighing the Compound: Accurately weigh the required amount of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate based on the desired dose and number of animals.

  • Compounding:

    • Place the weighed compound in a sterile mortar.

    • Add a small volume of the vehicle to the powder to create a paste.

    • Triturate the paste with the pestle until it is smooth and uniform.

    • Gradually add the remaining vehicle while continuously stirring to achieve the final desired concentration.

  • Homogenization: Ensure the suspension is uniformly mixed before each administration, typically by vortexing.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general workflow for assessing the anti-tumor activity of the test compound.

  • Animal Acclimatization: House the mice (e.g., immunodeficient mice for xenografts) in a controlled environment for at least one week before the experiment.[5]

  • Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[9] Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle control, Positive control, and different dose levels of the test compound).

  • Dosing:

    • Prepare the dosing formulation as described in Protocol 1.

    • Administer the compound or vehicle to the mice via the predetermined route (e.g., oral gavage) and schedule (e.g., once daily for 14 consecutive days).[9]

    • The dosing volume is typically 10 mL/kg for mice.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any signs of toxicity.

  • Study Termination: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

Data Presentation and Visualization

Table 1: Example Dose-Range Finding Study Design
GroupTreatmentDose (mg/kg)RouteScheduleNo. of Animals
1Vehicle (0.5% Methylcellulose)0POQD3-5
2Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate10POQD3-5
3Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate30POQD3-5
4Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate100POQD3-5

PO: Oral; QD: Once daily

Diagrams

Preclinical_Workflow cluster_0 Phase 1: Pre-Dosing Characterization cluster_1 Phase 2: In Vivo Efficacy Study A Physicochemical Profiling (Solubility, Stability) B Formulation Development (Vehicle Selection) A->B C Pilot Pharmacokinetics (PK) (IV & PO Dosing) B->C D Dose-Range Finding (DRF) (Toxicity Assessment) C->D G Dosing Administration (Vehicle & Test Compound) D->G Inform Dosing Levels E Animal Model & Tumor Implantation F Randomization & Grouping E->F F->G H Monitoring (Tumor Volume, Body Weight) G->H I Endpoint Analysis (Tissue Collection) H->I Dosing_Protocol_Logic cluster_input cluster_decision cluster_output Input Compound Properties Solubility PK Data MTD Decision1 Select Vehicle Input:sol->Decision1 Decision2 Determine Route Input:pk->Decision2 Decision3 Set Dose Levels Input:mtd->Decision3 Decision4 Define Schedule Input:pk->Decision4 Output Final Dosing Protocol Decision1->Output Decision2->Output Decision3->Output Decision4->Output

Caption: Logic diagram for protocol design.

Conclusion

The successful in vivo evaluation of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate hinges on a methodically developed dosing protocol. By integrating thorough preclinical characterization with logical, step-wise experimental procedures, researchers can generate reliable and reproducible data. The protocols and frameworks provided in this guide are intended to serve as a robust starting point for these critical investigations, ensuring that the therapeutic potential of this and other novel pyrrolopyridine derivatives can be accurately assessed.

References

  • Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches. ResearchGate. Available at: [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. Available at: [Link]

  • Discovery, Synthesis, and Activity Evaluation of Novel Small-Molecule Inhibitors Targeting VISTA for Cancer Immunotherapy. ACS Publications. Available at: [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. PubMed. Available at: [Link]

  • In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization. Johns Hopkins University. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. Available at: [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC. Available at: [Link]

  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]- pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. Available at: [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. Available at: [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing byproducts in the synthesis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Technical Support Center: Synthesis of Methyl 2-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Welcome to the technical support resource for the synthesis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 2-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Welcome to the technical support resource for the synthesis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis by minimizing byproduct formation and improving overall yield and purity. We will delve into common experimental challenges, providing scientifically-grounded solutions and detailed protocols based on established chemical principles.

The synthesis of azaindoles, such as the pyrrolo[3,2-b]pyridine core, presents unique challenges compared to their standard indole counterparts. The electron-deficient nature of the pyridine ring can impede classical cyclization reactions, often necessitating harsh conditions that lead to a host of undesirable side reactions.[1][2] This guide focuses primarily on troubleshooting the widely-used Fischer indole synthesis pathway for this scaffold, offering practical advice to navigate its complexities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. Each question is followed by an in-depth explanation of the underlying chemistry and actionable recommendations.

Q1: My reaction is producing a significant amount of tar-like material, and the yield of my desired product is very low. What is causing this decomposition?

A1: Tar formation is a classic symptom of overly harsh reaction conditions, a common problem in azaindole synthesis.[3] High temperatures and highly concentrated strong acids can cause the degradation of your starting materials, intermediates (like the hydrazone), and even the final pyrrolopyridine product.[4]

Causality and Strategic Solutions:

  • Excessive Acidity: Strong Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) can promote a cascade of side reactions. The pyridine nitrogen can be protonated, which alters the electronic properties of the ring and can lead to undesired pathways or decomposition.[5]

    • Recommendation 1: Switch to a Milder Catalyst. Employ Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃), which can effectively catalyze the cyclization at lower temperatures without the same level of substrate degradation.[5][6] Zeolites can also serve as solid acid catalysts, offering a milder reaction environment and sometimes enhancing selectivity.[7][8]

    • Recommendation 2: Optimize Catalyst Loading. Use the minimum effective amount of the acid catalyst. A catalytic quantity should be sufficient, and excess acid often only contributes to decomposition.

  • Elevated Temperatures & Prolonged Reaction Times: The key[3][3]-sigmatropic rearrangement in the Fischer synthesis is temperature-dependent.[4] However, excessive heat or heating for too long after the reaction is complete will inevitably lead to tarring.

    • Recommendation 3: Precise Temperature Control. Use a high-boiling point solvent (e.g., triethylene glycol, toluene) to maintain a stable and precise reaction temperature.[4][9] Start with lower temperatures and incrementally increase if the reaction is too slow.

    • Recommendation 4: Monitor Reaction Progress. Actively monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS. Once the starting hydrazone has been consumed, proceed with the work-up immediately to prevent the product from degrading under the harsh conditions.[3]

Q2: I am observing a significant byproduct that corresponds to the mass of the starting aminopyridine. What is this side reaction and how can I prevent it?

A2: This byproduct is almost certainly the result of N-N bond cleavage in your pyridylhydrazine starting material. Under strongly acidic conditions, the relatively weak hydrazine bond can be cleaved before the desired cyclization occurs, leading back to the precursor aminopyridine and other decomposition products.[3]

Causality and Strategic Solutions:

  • Mechanism of Cleavage: The N-N bond is susceptible to scission, particularly when electron-donating groups are present on the aryl ring, as they can stabilize the resulting intermediates.[3] While these groups can also promote the desired cyclization, a fine balance of conditions is required.

    • Recommendation 1: Employ Milder Acid Catalysts. As with tar formation, switching from a strong Brønsted acid to a Lewis acid like ZnCl₂ can significantly reduce N-N bond cleavage by providing a less aggressive acidic environment.[3]

    • Recommendation 2: Modify the Substrate (Advanced). In some cases, the reactivity of azaindoles in Fischer synthesis is improved by the presence of an electron-donating group (EDG) on the pyridine ring.[1][10] This creates a "push-pull" electronic effect that favors the key rearrangement step over simple bond cleavage. While this modifies the target molecule, it is a key strategy for improving the feasibility of the aza-Fischer reaction.

Q3: My purified product is contaminated with the corresponding carboxylic acid (2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid). How can I prevent the hydrolysis of my methyl ester?

A3: The methyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.[11][12] This can occur during the reaction itself if using aqueous acids or during the aqueous work-up procedure.

Causality and Strategic Solutions:

  • Acid-Catalyzed Hydrolysis: Strong aqueous acids used for catalysis or work-up can readily hydrolyze the ester.

    • Recommendation 1: Use Anhydrous Conditions. Ensure all solvents and reagents are anhydrous.[5] If using a Brønsted acid, consider using gaseous HCl in an organic solvent instead of aqueous HCl.

    • Recommendation 2: Neutralize Carefully. During work-up, neutralize the acidic reaction mixture at low temperatures (e.g., 0 °C) with a mild base like sodium bicarbonate (NaHCO₃) solution. Avoid using strong bases like sodium hydroxide if possible, as they can also promote hydrolysis.

  • Work-up and Purification:

    • Recommendation 3: Minimize Contact Time with Aqueous Layers. Perform extractions efficiently to reduce the time the organic product is in contact with aqueous acidic or basic solutions.

    • Recommendation 4: Purification Strategy. If hydrolysis is unavoidable, the resulting carboxylic acid can typically be separated from the desired methyl ester using column chromatography due to their significant polarity difference. Alternatively, an acidic or basic extraction can be used to selectively remove the carboxylic acid byproduct.[3]

Q4: The reaction is sluggish and requires very high temperatures to proceed, leading to the issues described above. How can I improve the reaction rate under milder conditions?

A4: The low reactivity of pyridylhydrazines in the Fischer indolization is a well-documented challenge stemming from the electron-deficient nature of the pyridine ring, which disfavors the critical[3][3]-sigmatropic rearrangement step.[1][2]

Causality and Strategic Solutions:

  • Electronic Deactivation: The pyridine nitrogen withdraws electron density from the ring system, making it less nucleophilic and hindering the cascade cyclization.

    • Recommendation 1: Catalyst Screening. The choice of acid catalyst is paramount. A systematic screening of both Brønsted and Lewis acids is the most effective approach to find a catalyst that provides a sufficient rate at a tolerable temperature.[5] Polyphosphoric acid (PPA) is often effective but harsh; ZnCl₂ in a high-boiling solvent like triethylene glycol is a common alternative.[9][13]

    • Recommendation 2: Microwave-Assisted Synthesis. Microwave irradiation can rapidly heat the reaction to the required temperature, often for a much shorter duration than conventional heating.[4] This can dramatically reduce reaction times and, in many cases, minimize the formation of decomposition byproducts by limiting the product's exposure to high heat.[14]

Data & Visualization

Table 1: Comparative Overview of Acid Catalysts for Aza-Fischer Indole Synthesis
Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids H₂SO₄, Polyphosphoric Acid (PPA), p-TsOHHigh Temp (160-200°C)Often effective for driving sluggish reactions.[13]High potential for tarring, decomposition, and N-N cleavage.[3][5]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Moderate to High Temp (120-180°C)Milder, reduces pyridine N-protonation side reactions, often less decomposition.[5][6]May be less reactive than strong Brønsted acids for some substrates.
Solid Acids Zeolites (e.g., Zeolite Y, ZMS-5)Moderate to High TempCan improve regioselectivity, catalyst is easily removed by filtration.[7][8]May require specific pore sizes and activation; can be mass-transfer limited.
Diagrams

Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low Yield / Tarring Start->LowYield Byproducts Specific Byproducts Observed Start->Byproducts Sluggish Sluggish / Incomplete Reaction Start->Sluggish Temp Is Temp > 160°C? LowYield->Temp Cleavage Aminopyridine Detected? Byproducts->Cleavage Hydrolysis Carboxylic Acid Detected? Byproducts->Hydrolysis Catalyst Catalyst Screening Performed? Sluggish->Catalyst Acid Using Strong Brønsted Acid? Temp->Acid Yes Sol1 Decrease Temperature Temp->Sol1 No Time Monitoring Reaction Time? Acid->Time Yes Sol2 Switch to Lewis Acid (e.g., ZnCl₂) Acid->Sol2 No Time->LowYield Yes, still tarring Sol3 Monitor by TLC & Stop at Completion Time->Sol3 No Sol4 Use Milder (Lewis) Acid Cleavage->Sol4 Sol5 Ensure Anhydrous Conditions Careful Neutralization (0°C) Hydrolysis->Sol5 MW Consider Microwave Synthesis Catalyst->MW Yes Sol6 Screen Lewis & Brønsted Acids Catalyst->Sol6 No

Caption: Troubleshooting flowchart for byproduct reduction.

Fischer_Mechanism cluster_main Fischer Indole Synthesis Pathway cluster_byproducts Byproduct Formation Pathways Hydrazine Pyridylhydrazine + Ketone Hydrazone Hydrazone Formation Hydrazine->Hydrazone -H₂O Cleavage N-N Bond Cleavage (Aminopyridine) Hydrazine->Cleavage Strong Acid Enamine Tautomerization (Ene-hydrazine) Hydrazone->Enamine H⁺ cat. Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Δ, H⁺ Cyclization Cyclization & NH₃ Elimination Rearrangement->Cyclization Tar Tar / Decomposition Rearrangement->Tar High Temp / Strong Acid Product Pyrrolo[3,2-b]pyridine Product Cyclization->Product Hydrolysis Ester Hydrolysis (Carboxylic Acid) Product->Hydrolysis H₂O / H⁺ or OH⁻

Caption: Fischer synthesis mechanism with byproduct origins.

Optimized Experimental Protocols

The following protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: Fischer Indole Synthesis with Zinc Chloride Catalyst

This protocol utilizes a milder Lewis acid to minimize degradation byproducts.[9]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the pyridylhydrazine precursor (1.0 eq) and the appropriate ketone (e.g., pyruvic acid methyl ester, 1.1 eq).

  • Solvent and Catalyst Addition: Add dry triethylene glycol (TEG) to create a stirrable slurry (approx. 0.2 M concentration). Add anhydrous zinc chloride (ZnCl₂) (1.5 - 2.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction: Heat the mixture to 140-160 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 30% Ethyl Acetate in Hexanes mobile phase). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water with stirring.

    • Adjust the pH to ~8-9 using a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous mixture three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography as described in Protocol B.

Protocol B: Purification via Column Chromatography
  • Adsorbent: Prepare a silica gel slurry in the starting eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Column Packing: Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product from Protocol A in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid to the top of the packed column.

  • Elution: Begin elution with the starting eluent, gradually increasing the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate.

References

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles.
  • BenchChem. (n.d.). Preventing byproduct formation in the synthesis of indole derivatives.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts in Indole Synthesis.
  • Taber, D. F., & Straney, P. J. (2019). Bischler Indole Synthesis. Organic Syntheses, 96, 208-220. Available at: [Link]

  • BenchChem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis (temperature, solvent).
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved March 17, 2026, from [Link]

  • Yang, G., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3298. Available at: [Link]

  • Magesh, C. J., et al. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. Iranian Journal of Pharmaceutical Research, 12(4), 463-470. Available at: [Link]

  • BenchChem. (n.d.). Troubleshooting unexpected side products in indole synthesis.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

  • Prochazka, M. P., et al. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica, 44, 610-613. Available at: [Link]

  • Chalyk, B. A., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chemistry of Heterocyclic Compounds, 58(4), 345-351. Available at: [Link]

  • Susick, R. B., et al. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction. Journal of the American Chemical Society, 139(38), 13447-13450. Available at: [Link]

  • van der Velde, S. L., et al. (1994). Zeolites as Shape-Selective Catalysts in the Fischer Indole Synthesis. Journal of the Chemical Society, Chemical Communications, (1), 45-46. Available at: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. Available at: [Link]

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

  • Yurovskaya, M. A., & Karchava, A. V. (2018). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 54(8), 754-766. Available at: [Link]

Sources

Optimization

Technical Support Center: Thermal Degradation of Methyl 2-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. This guide provides in-depth trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the thermal stability of this compound. Our aim is to equip you with the knowledge to anticipate, identify, and mitigate degradation-related issues in your high-temperature experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate?

While specific high-temperature tolerance data for this exact molecule is not extensively published, we can infer its stability based on related heterocyclic compounds. Many nitrogen-rich heterocyclic esters exhibit thermal stability up to 250°C in both inert and oxidizing atmospheres[1][2][3]. However, the specific pyrrolo[3,2-b]pyridine core and its substituents will influence the exact decomposition temperature. It is crucial to experimentally determine the thermal limits for your specific application.

Q2: What are the likely degradation pathways for this molecule at high temperatures?

Based on the structure of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, several degradation pathways can be hypothesized under thermal stress:

  • Ester Hydrolysis or Thermolysis: The methyl ester group is a potential site of degradation. At high temperatures, especially in the presence of trace amounts of water, hydrolysis can occur, leading to the formation of 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid and methanol. In anhydrous conditions, thermolysis of the ester could lead to decarboxylation or other rearrangement reactions.

  • Ring Cleavage: The pyrrolo[3,2-b]pyridine core, while generally stable, can undergo ring-opening reactions at elevated temperatures. Studies on related pyrrolopyridine derivatives have shown that the pyrrole or pyridine ring can cleave under stress conditions such as extreme pH or high energy input[4][5].

  • Oxidation: In the presence of oxygen, oxidation of the pyrrole ring and the methyl group at the 2-position can occur, leading to a variety of oxidized byproducts.

  • Radical Decomposition: At very high temperatures, homolytic bond cleavage can occur, generating radical species. This can lead to a complex mixture of degradation products through various radical-mediated reactions, including the release of small molecules like CO2, NH3, and methane[1][3].

Q3: I am observing a color change in my sample upon heating. What could be the cause?

A color change (e.g., yellowing, browning, or charring) is a common indicator of thermal degradation. This is often due to the formation of conjugated systems or polymeric byproducts resulting from the initial degradation steps. It is a strong indication that the temperature of your experiment is exceeding the stability threshold of the compound.

Q4: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks after a high-temperature reaction. How can I identify these impurities?

The appearance of new peaks in your analytical data is a clear sign of degradation. To identify these impurities, a systematic forced degradation study is recommended[6][7][8]. This involves subjecting the compound to controlled stress conditions (heat, acid, base, oxidation, light) to intentionally generate degradation products. The resulting samples can then be analyzed by techniques such as LC-MS/MS, GC-MS, and NMR to elucidate the structures of the degradation products.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps
Low yield of desired product in a high-temperature reaction. The reaction temperature may be causing significant degradation of the starting material or the product.1. Lower the reaction temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. 2. Use a catalyst: A suitable catalyst may allow the reaction to occur at a lower temperature. 3. Inert atmosphere: If oxidative degradation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent reaction outcomes at the same temperature. Variations in heating rate, "hot spots" in the reaction vessel, or the presence of trace impurities (e.g., water, metals) can lead to inconsistent degradation.1. Ensure uniform heating: Use a well-stirred oil bath or a heating mantle with a temperature controller. 2. Use high-purity solvents and reagents: Traces of acid, base, or metal ions can catalyze degradation. 3. Control the atmosphere: Consistently use an inert atmosphere if required.
Formation of insoluble material. Polymerization of degradation products can lead to the formation of insoluble tars or solids.1. Reduce reaction time: Minimize the time the compound is exposed to high temperatures. 2. Use a lower concentration: High concentrations can sometimes favor polymerization reactions. 3. Add a radical scavenger: If radical-mediated polymerization is suspected, a scavenger (e.g., BHT) could be beneficial, but be mindful of potential side reactions with your desired chemistry.

Section 3: Experimental Protocols

Protocol 1: Preliminary Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

This protocol provides a rapid assessment of the thermal stability of your compound.

Objective: To determine the onset temperature of thermal decomposition.

Materials:

  • Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

  • DSC instrument with hermetically sealed aluminum pans

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Accurately weigh 2-5 mg of the sample into a DSC pan.

  • Hermetically seal the pan.

  • Place the pan in the DSC instrument.

  • Heat the sample from room temperature to a temperature above the expected decomposition point (e.g., 300-400°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram. The onset of an exothermic or endothermic event after the melting point can indicate decomposition.

Protocol 2: Forced Thermal Degradation Study

This protocol outlines a systematic approach to identify thermal degradation products.

Objective: To generate and identify thermal degradation products.

Materials:

  • Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

  • High-purity solvent (e.g., acetonitrile, DMSO)

  • Heating block or oven with precise temperature control

  • Vials with screw caps

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several vials.

  • Keep one vial at room temperature as a control.

  • Place the other vials in a heating block or oven at a series of elevated temperatures (e.g., 60°C, 80°C, 100°C, and a temperature approaching the decomposition onset from DSC).

  • Withdraw samples at various time points (e.g., 1, 6, 24, 48 hours).

  • Analyze the control and stressed samples by HPLC or LC-MS.

  • Compare the chromatograms to identify new peaks corresponding to degradation products.

  • Use the mass spectrometry data to propose structures for the degradation products.

Section 4: Visualizations

cluster_main Hypothetical Thermal Degradation Pathways cluster_hydrolysis Hydrolysis/Thermolysis cluster_ring_cleavage Ring Cleavage cluster_oxidation Oxidation cluster_radical Radical Decomposition Parent Methyl 2-methyl-1H- pyrrolo[3,2-b]pyridine- 5-carboxylate Carboxylic_Acid 2-methyl-1H-pyrrolo[3,2-b]pyridine- 5-carboxylic acid Parent->Carboxylic_Acid + H2O Methanol Methanol Parent->Methanol + H2O Ring_Opened Ring-Opened Products Parent->Ring_Opened High T Oxidized Oxidized Byproducts Parent->Oxidized + O2 Small_Molecules CO2, NH3, CH4, etc. Parent->Small_Molecules >> High T

Caption: Hypothetical thermal degradation pathways.

cluster_workflow Forced Degradation Study Workflow Start Prepare Stock Solution Stress Expose to High Temperature Start->Stress Control Control Sample (Room Temp) Start->Control Analysis HPLC / LC-MS Analysis Stress->Analysis Control->Analysis Identification Identify Degradation Products Analysis->Identification End Elucidate Degradation Pathway Identification->End

Caption: Workflow for a forced thermal degradation study.

References

  • Gao, S. et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2008. Available at: [Link]

  • Gao, S. et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Available at: [Link]

  • Gao, S. et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Available at: [Link]

  • Al-Awadi, N. A. et al. (2012). Kinetics and Mechanisms of the Thermal Decomposition of 2-Methyl-1,3-dioxolane, 2,2-Dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Combined Experimental and DFT Study. The Journal of Physical Chemistry A, 116(35), 8823-8832. Available at: [Link]

  • Szymański, P. et al. (2009). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 66(4), 389-395. Available at: [Link]

  • Alsante, K. M. et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(7). Available at: [Link]

  • Karminski-Zamola, G. et al. (2003). Unexpected Ring Transformation to Pyrrolo[3.2-b]pyridine Derivatives. Fused Azolium Salts. 22. The Journal of Organic Chemistry, 68(15), 6074-6077. Available at: [Link]

  • Bhaskar, R. et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38387-38392. Available at: [Link]

  • Hosseini, S. H. et al. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Central European Journal of Energetic Materials, 19(1), 125-146. Available at: [Link]

  • de Oliveira, M. A. L. et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(21), 3823. Available at: [Link]

  • Szymański, P. et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259. Available at: [Link]

  • Tanaka, H. et al. (2024). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. Forensic Toxicology, 42(1), 55-64. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Substitutions

Overview & Core Principles Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a highly functionalized 4-azaindole derivative. While its core is a valuable pharmacophore in drug discovery (1)[1], researchers frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Core Principles

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a highly functionalized 4-azaindole derivative. While its core is a valuable pharmacophore in drug discovery (1)[1], researchers frequently encounter significant synthetic bottlenecks during late-stage functionalization.

The primary challenges stem from two structural features:

  • The 2-Methyl Steric Shield: The methyl group at the C2 position creates severe steric hindrance, physically blocking the approach of bulky electrophiles to both the N1 (pyrrole nitrogen) and C3 positions (2)[2].

  • Electronic Deactivation via the 5-Carboxylate: The methyl ester at C5 withdraws electron density from the pyridine ring, making electrophilic aromatic substitution (EAS) highly unfavorable on the six-membered ring. Furthermore, transformations of the ester itself (e.g., amidation) are sterically hindered by the adjacent bicyclic core (3)[3].

To successfully functionalize this molecule, experimental designs must shift from standard conditions to highly optimized thermodynamic and kinetic controls.

Troubleshooting Guide & FAQs

Q1: My N1-alkylation yields are extremely low (<20%), and I recover mostly starting material. How can I force the reaction? A1: The 2-methyl group physically blocks the approach of the alkylating agent to the N1 position. Weak bases (like K2​CO3​ in MeCN) often fail to fully deprotonate the sterically hindered nitrogen or fail to overcome the activation barrier (4)[4].

  • The Solution: Switch to a stronger base like Sodium Hydride (NaH) in a highly polar aprotic solvent like anhydrous DMF or DMSO. This generates a "naked" and highly reactive azaindolide anion. If using a secondary or bulky alkyl halide, add a catalytic amount of tetrabutylammonium iodide (TBAI) to facilitate halogen exchange to a more reactive alkyl iodide in situ.

Q2: I am trying to perform an electrophilic aromatic substitution (EAS) at the C3 position, but the reaction is sluggish and yields multiple side products. A2: While the pyrrole ring of 4-azaindoles is electron-rich, the 2-methyl group sterically hinders the C3 position. The typical order of reactivity for electrophilic substitution is C3 > C2 > N1, but the 2-methyl group disrupts this by blocking the C3 trajectory (2)[2].

  • The Solution: Use highly reactive electrophiles (e.g., N-bromosuccinimide (NBS) for bromination) and lower the reaction temperature (0 °C to -78 °C) to suppress side reactions. The lower temperature provides kinetic control, ensuring the highly reactive electrophile selectively targets the most electron-rich C3 carbon despite the steric barrier.

Q3: Direct amidation of the 5-methyl carboxylate with a secondary amine is failing even at reflux. A3: Esters on electron-deficient heteroaromatics are surprisingly resistant to direct aminolysis due to both electronic stabilization and steric hindrance from the bicyclic core.

  • The Solution: Employ a trimethylaluminum ( AlMe3​ )-mediated amidation (Weinreb amidation protocol). AlMe3​ reacts with the amine to form a highly nucleophilic aluminum amide complex, which readily attacks the sterically hindered ester (3)[3].

Experimental Protocols

Protocol 1: Optimized N1-Alkylation (Overcoming 2-Methyl Hindrance)

This protocol utilizes thermodynamic control to maximize the nucleophilicity of the azaindole core.

  • Preparation: In an oven-dried flask under argon, dissolve methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases and the solution becomes homogeneous. Causality: Irreversible deprotonation is required to overcome the steric penalty of the 2-methyl group during the subsequent SN2 attack.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. If the alkyl halide is sterically hindered, add TBAI (0.1 equiv).

  • Reaction & Self-Validation: Allow the mixture to warm to room temperature and stir for 2-4 hours. Validation Check: Monitor by LC-MS. The deprotonated intermediate will not be visible, but upon addition of the electrophile, a new peak corresponding to the N-alkylated product will appear. If unreacted starting material remains after 2 hours, the base may have degraded; add an additional 0.5 equiv of NaH (4)[4].

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with EtOAc, wash the organic layer extensively with water (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate.

Protocol 2: Kinetically Controlled C3-Bromination

This protocol uses highly reactive electrophiles at low temperatures to bypass steric shielding.

  • Preparation: Dissolve the starting material (1.0 equiv) in anhydrous DMF (0.1 M) and cool strictly to 0 °C under argon.

  • Reagent Addition: Add a solution of freshly recrystallized N-Bromosuccinimide (NBS) (1.05 equiv) in DMF dropwise over 15 minutes. Causality: Dropwise addition prevents local over-concentration, which leads to undesired di-bromination or oxidation of the 2-methyl group.

  • Reaction & Self-Validation: Stir at 0 °C for 1 hour. Validation Check: LC-MS will show the characteristic M and M+2 isotope pattern (1:1 ratio) of the brominated product. If di-bromination is observed, lower the temperature of the next batch to -20 °C (2)[2].

  • Workup: Pour into ice water containing 1% sodium thiosulfate to quench unreacted NBS. Filter the resulting precipitate or extract with EtOAc.

Data Presentation: N1-Alkylation Optimization

The following table summarizes quantitative data from optimization screens for the N1-alkylation of 2-methyl azaindoles, highlighting the necessity of strong bases and polar aprotic solvents.

BaseSolventElectrophileTempTypical YieldMechanistic Observation
K2​CO3​ MeCNPrimary Alkyl-Br80 °C< 20%Insufficient basicity; steric clash dominates the transition state.
Cs2​CO3​ DMFPrimary Alkyl-Br60 °C40-50%Improved solubility and basicity, but still kinetically slow.
NaHDMFPrimary Alkyl-I25 °C> 85%Complete, irreversible deprotonation; highly reactive nucleophile.
NaH + TBAIDMFSecondary Alkyl-Br25 °C70-80%TBAI generates reactive Alkyl-I in situ, overcoming secondary steric bulk.

Reaction Strategy Workflow

G Core Methyl 2-methyl-1H-pyrrolo[3,2-b] pyridine-5-carboxylate N1 N1-Alkylation (Sterically Hindered) Core->N1 Target N1 C3 C3-EAS (Sterically Shielded) Core->C3 Target C3 C5 C5-Ester Amidation (Electronically Deactivated) Core->C5 Target C5 N1_Sol NaH / DMF + TBAI (Thermodynamic Control) N1->N1_Sol Overcome 2-Me bulk C3_Sol NBS / 0°C (Kinetic Control) C3->C3_Sol Maximize electrophilicity C5_Sol AlMe3 / Amine (Weinreb Protocol) C5->C5_Sol Overcome ester stability

Workflow for overcoming steric hindrance in 2-methyl-4-azaindole functionalization.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors . PMC - NIH. Available at:[Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors . PMC - NIH. Available at:[Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei . PMC - NIH. Available at:[Link]

Sources

Optimization

preventing oxidation of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate during storage

Technical Support Center: Stabilizing Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate . Due to the electron-rich nature of the pyrrole moiety, this compound is highly susceptible to oxidative degradation during storage and handling[1]. This document provides a mechanistic understanding of its degradation, troubleshooting FAQs, and field-proven standard operating procedures (SOPs) to ensure structural integrity.

Part 1: Mechanistic Overview of Degradation

To effectively prevent degradation, one must understand the causality behind it. Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.

  • Pyrrole Ring Oxidation: The lone pair of electrons on the pyrrole nitrogen participates in the aromatic system, making the ring highly susceptible to electrophilic attack by atmospheric oxygen (autoxidation) or singlet oxygen[1][2]. The electron-donating methyl group at the C2 position further increases the electron density of the pyrrole ring, accelerating its vulnerability to oxidation into pyrrolin-2-ones[3].

  • Polymerization & Discoloration: Once oxidized, these intermediates can undergo unconstrained de-aromatization and radical polymerization. This forms extended conjugated oligomers, which absorb visible light and cause the compound to turn yellow, brown, or black[1][2].

  • Pyridine N-Oxidation: While the electron-withdrawing methyl carboxylate group at the C5 position stabilizes the pyridine ring, prolonged exposure to peroxides or severe oxidative stress can still lead to the formation of pyridine-N-oxide derivatives[4].

degradation_pathway A Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate B Oxidative Stress (O2, Light, Temp) A->B C Pyrrole Ring Oxidation (Pyrrolin-2-ones) B->C Electrophilic Attack D Pyridine N-Oxidation (N-Oxides) B->D ROS / Peroxides E Radical Polymerization (Colored Oligomers) B->E Autoxidation

Caption: Logical relationship of oxidative degradation pathways for pyrrolo[3,2-b]pyridines.

Part 2: Troubleshooting Guide & FAQs

Q1: My solid compound turned from a pale powder to a dark brown solid after a few weeks on the bench. Is it still usable? A1: The discoloration is a definitive indicator of oxidative degradation and radical polymerization[1]. The dark color comes from conjugated oligomers. Do not use the compound for sensitive biological assays or critical synthetic steps. You must re-purify the compound (e.g., via flash chromatography using deactivated silica) and verify its purity via LC-MS or NMR before proceeding[1].

Q2: I prepared a stock solution in DMSO, and within 48 hours, my biological assay results became inconsistent. What happened? A2: Pyrrolo-pyridines degrade exponentially faster in solution than in the solid state. DMSO is hygroscopic and often contains dissolved oxygen and trace peroxides, which act as catalysts for oxidation[2][5]. Solution: Always prepare solutions fresh immediately before use. If storage is unavoidable, use thoroughly degassed solvents (via freeze-pump-thaw cycles or sparging with argon) and store the aliquots at -80°C[1][6].

Q3: Can I store the compound in a standard clear glass vial in the refrigerator? A3: No. Pyrrolo-pyridine derivatives are photolabile. Ambient laboratory light can generate reactive oxygen species (ROS) such as singlet oxygen, which rapidly attacks the pyrrole ring[2][5]. Always use amber glass vials or wrap the container in aluminum foil to block UV and visible light[1][6].

Q4: Does the addition of antioxidants help stabilize the compound in solution? A4: Yes. For long-term solution storage (if synthetically or biologically permissible), adding a small amount of a radical scavenger like Butylated hydroxytoluene (BHT) can terminate the autoxidation chain reaction, significantly extending the half-life of the compound[1][6].

Part 3: Standard Operating Procedure (SOP) for Storage

To create a self-validating system, follow this strict methodological workflow to isolate the compound from its primary degradation vectors: heat, light, and oxygen.

Step-by-Step Methodology:

  • Purity Verification: Before storage, confirm the baseline purity of the compound using HPLC (UV detection at 254 nm) and LC-MS. Ensure no N-oxides or pyrrolinones are present.

  • Aliquoting: Divide the bulk powder into single-use aliquots. This prevents repeated freeze-thaw cycles and limits oxygen exposure to the bulk material during repeated openings.

  • Container Selection: Transfer the aliquots into amber glass vials to prevent photodegradation[5][6].

  • Atmospheric Displacement: Transfer the vials to a glovebox or use a Schlenk line. Purge the headspace of the vials with dry Argon . Argon is heavier than air and forms a protective blanket over the solid, displacing atmospheric oxygen[1][6].

  • Sealing: Seal the vials tightly using caps fitted with PTFE-lined silicone septa . Standard rubber septa are permeable to oxygen over time; PTFE provides a robust barrier.

  • Temperature Control: Store the sealed vials in a desiccator box placed inside a -20°C or -80°C freezer . The low temperature thermodynamically slows down any residual oxidative kinetics[1][6].

storage_workflow S1 1. Purity Verification (HPLC/LC-MS) S2 2. Aliquot into Amber Glass Vials S1->S2 S3 3. Purge with Argon (Displace O2) S2->S3 S4 4. Seal with PTFE-Lined Caps S3->S4 S5 5. Store at -20°C (Desiccated) S4->S5

Caption: Step-by-step experimental workflow for the long-term storage of sensitive heterocycles.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate under various storage conditions, highlighting the critical need for strict protocol adherence.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradant Identified
Room Temp (25°C) AirAmbient Light< 1 WeekPyrrolinones / Colored Oligomers
4°C (Fridge) AirDark1–3 MonthsPyrrolinones
-20°C (Freezer) ArgonDark> 12 MonthsNone detected (Stable)
Solution (DMSO) AirAmbient Light< 24 HoursN-oxides / Pyrrolinones
Solution (Degassed) ArgonDark1–2 WeeksTrace N-oxides

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed (NIH).[Link]

  • The Oxidation of Pyrrole. ResearchGate. [Link]

  • Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. PubMed Central (NIH).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Resolution Mass Spectrometry Analysis of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, providing precise mass measurements that are critical for confirming molecular formulas and gaining insights into molecular structure. This guide offers a detailed examination of the expected HRMS data for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

While specific experimental HRMS data for this particular substituted pyrrolopyridine is not widely published, this guide will provide a robust theoretical framework for its analysis. By leveraging data from its parent compound, methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, and established methodologies, researchers can confidently approach the characterization of this and structurally related molecules.

The Significance of HRMS in Small Molecule Drug Discovery

High-resolution mass spectrometry is indispensable in the pharmaceutical industry for its ability to deliver high-accuracy and high-resolution mass measurements. This enables the determination of the elemental composition of a molecule, a critical step in its identification and characterization. The precision of HRMS is particularly valuable when differentiating between compounds with the same nominal mass but different molecular formulas (isobars).

Theoretical HRMS Data for Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

The first step in any HRMS analysis is the calculation of the theoretical exact mass of the target molecule. For methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, the molecular formula is C₁₀H₁₀N₂O₂.

Table 1: Theoretical Exact Mass and Common Adducts

Molecular FormulaSpeciesTheoretical m/z
C₁₀H₁₀N₂O₂[M+H]⁺191.08150
C₁₀H₁₀N₂O₂[M+Na]⁺213.06345
C₁₀H₁₀N₂O₂[M+K]⁺229.03738
C₁₀H₁₀N₂O₂[2M+H]⁺381.15578
C₁₀H₁₀N₂O₂[2M+Na]⁺403.13772

Note: These values are calculated based on the most abundant isotopes of each element.

Comparative Data: Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate

As a point of reference, we can examine the known data for the parent compound, methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate.

Table 2: Properties of Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate

PropertyValueSource
CAS Number 872355-63-0[1][2]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1][2]
Theoretical Exact Mass 176.0586 g/mol [3][4]

The addition of a methyl group to the parent structure to form methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate results in a predictable mass shift, which is reflected in the theoretical calculations in Table 1.

A Plausible Experimental Protocol for HRMS Analysis

To obtain high-quality HRMS data for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, a standardized and robust analytical workflow is essential. The following protocol is designed for an ultra-high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (UHPLC-HRMS), such as an Orbitrap-based instrument.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of 1 µg/mL in a 50:50 mixture of mobile phase A and mobile phase B.

  • UHPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • HRMS Parameters (Positive Ion Mode):

    • Ionization Source: Heated Electrospray Ionization (HESI).

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320 °C.

    • Sheath Gas Flow Rate: 40 arbitrary units.

    • Auxiliary Gas Flow Rate: 10 arbitrary units.

    • Full Scan (MS1) Resolution: 70,000 FWHM.

    • Scan Range: m/z 100-500.

    • Data-Dependent MS/MS (dd-MS2):

      • Resolution: 17,500 FWHM.

      • Isolation Window: 2.0 m/z.

      • Normalized Collision Energy (NCE): Stepped 15, 30, 45.

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_uhplc UHPLC Separation cluster_hrms HRMS Detection weighing Weigh Compound dissolution Dissolve in Solvent weighing->dissolution dilution Serial Dilution dissolution->dilution injection Inject Sample dilution->injection separation Reversed-Phase Separation injection->separation ionization HESI Ionization separation->ionization ms1 Full Scan (MS1) ionization->ms1 ddms2 dd-MS2 Fragmentation ms1->ddms2 data_analysis Data Analysis ddms2->data_analysis Data Acquisition fragmentation_pathway cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments parent [M+H]⁺ m/z 191.0815 frag1 Loss of -OCH₃ [M+H - 31]⁺ m/z 160.0502 parent->frag1 -CH₃O• frag2 Loss of -COOCH₃ [M+H - 59]⁺ m/z 132.0655 parent->frag2 -COOCH₃• frag3 Loss of CO [Fragment 1 - 28]⁺ m/z 132.0553 frag1->frag3 -CO

Caption: Predicted fragmentation of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, a comprehensive structural characterization relies on the integration of data from multiple analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity of atoms within a molecule. ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the positions of substituents. For pyrrolopyridine derivatives, NMR is crucial for unambiguously determining the regiochemistry of the substitution on the heterocyclic core. [5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, characteristic peaks for the N-H stretch of the pyrrole, C=O stretch of the ester, and C-N and C=C bonds of the aromatic rings would be expected.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
HRMS Elemental composition, molecular weightHigh sensitivity, small sample requirementLimited structural information
NMR Atomic connectivity, stereochemistryUnambiguous structure determinationLower sensitivity, larger sample requirement
IR Functional groupsFast, non-destructiveLimited information on overall structure

Conclusion

References

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Gherase, A., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5535.
  • PubChem. (n.d.). methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 10(1), 1-11.
  • PubMed. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Bioorganic & Medicinal Chemistry Letters, 30(4), 126915.
  • Reagent Database. (n.d.). METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]

  • ECHA. (n.d.). methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2021). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. European Review for Medical and Pharmacological Sciences, 25(17), 5486-5496.
  • MDPI. (n.d.). Special Issue : High Resolution Mass Spectrometry in Molecular Sciences: 2nd Edition. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate proper disposal procedures

Standard Operating Procedure & Technical Guide: Handling and Disposal of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate To ensure the highest standards of laboratory safety and operational excellence, this techn...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Technical Guide: Handling and Disposal of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

To ensure the highest standards of laboratory safety and operational excellence, this technical guide provides an authoritative, step-by-step protocol for the handling, emergency management, and disposal of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. As a specialized nitrogen heterocycle, this compound requires stringent lifecycle management to protect laboratory personnel and ensure environmental compliance.

Chemical Profile & Hazard Stratification

Before integrating this compound into your experimental workflows, personnel must be familiar with its physicochemical properties and regulatory hazard classifications.

Table 1: Chemical and Physical Properties

Property Specification
Chemical Name Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
CAS Number 1190320-42-3[1]
Molecular Formula C10H10N2O2[1]
Molecular Weight 190.20 g/mol [1]
Physical State Solid / Powder

| Storage Requirements | 2–8°C (Refrigerated, desiccated, and protected from light) |

Table 2: GHS Hazard Classification & Required PPE

Hazard Class / Category Standard Precautionary Measures Required PPE
H302: Harmful if swallowed P264 / P270: Wash hands thoroughly; do not eat/drink in the lab. Nitrile gloves (double-gloving recommended for solutions).
H315: Causes skin irritation P280: Wear protective clothing to prevent dermal contact. Chemically resistant lab coat with fitted cuffs.
H319: Causes serious eye irritation P305+P351+P338: Rinse cautiously with water for several minutes. Snug-fitting, splash-proof safety goggles.

| H335: May cause respiratory irritation | P261: Avoid breathing dust, fumes, or aerosolized mist. | Certified chemical fume hood (face velocity 80-100 fpm). |

Mechanistic Toxicology & Environmental Reactivity

In our laboratory operations, we do not just follow safety steps; we must understand the chemical causality behind them. Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate belongs to the azaindole (pyrrolopyridine) class of heterocycles.

Biological Reactivity: Structurally, azaindoles serve as highly effective bioisosteres of natural purines and indoles. This makes them a privileged scaffold in drug discovery, particularly in the design of kinase inhibitors where they readily intercalate or bind to the ATP-binding pockets of target enzymes[2]. However, this exact mechanism makes unintended exposure hazardous. Inhalation or ingestion can lead to off-target biological activity and cytotoxicity[2]. Furthermore, related azaindole derivatives have been documented to cause mechanism-based kidney and liver toxicities during metabolic processing[3].

Environmental Persistence: The nitrogen-rich heteroaromatic ring is thermodynamically stable and highly resistant to standard aqueous degradation. If improperly disposed of (e.g., poured down the drain), it persists as an environmental pollutant. When subjected to uncontrolled combustion, pyrrolopyridine derivatives generate hazardous, ozone-depleting nitrogen oxides (NOx)[4]. Therefore, disposal protocols must strictly utilize controlled, high-temperature incineration.

Operational Handling Protocols

To prevent aerosolization and dermal exposure during routine experimental use, adhere to the following step-by-step methodology:

  • Workspace Preparation: Ensure the chemical fume hood is fully operational. Clear the workspace of incompatible materials, particularly strong oxidizers, which can trigger exothermic reactions with the electron-rich heterocycle.

  • Weighing the Solid: Use a static-free weighing spatula. Weigh the compound directly inside the fume hood to prevent the inhalation of aerosolized powder. If an analytical balance is located outside the hood, use a pre-tared, hermetically sealed weighing vial for transport.

  • Solvation: When dissolving the compound (commonly in DMSO, DMF, or halogenated solvents like DCM), add the solvent slowly down the side of the vial. Cap the vial immediately after solvation to prevent the release of concentrated solvent vapors.

  • Decontamination: Post-experiment, wipe down the balance and fume hood surface with a 10% bleach solution, followed by 70% ethanol, to chemically degrade and remove any residual compound.

G A 1. Compound Reception B 2. Storage (2-8°C) A->B C 3. Fume Hood Prep B->C D 4. Experimental Use C->D E 5. Waste Segregation D->E F 6. High-Temp Incineration E->F

Caption: Lifecycle management and disposal workflow for pyrrolopyridine derivatives.

Waste Segregation & Disposal Procedures

Proper disposal is the most critical phase of this compound's lifecycle. Never dispose of this chemical or its solutions via the municipal sewer system.

Step 1: Segregation of Liquid Waste

  • Halogenated Waste: If the compound is dissolved in solvents like dichloromethane (DCM) or chloroform, collect the waste in a dedicated "Halogenated Organic Waste" high-density polyethylene (HDPE) container.

  • Non-Halogenated Waste: If dissolved in DMSO, methanol, or ethyl acetate, collect the waste in a designated "Non-Halogenated Organic Waste" container.

Step 2: Segregation of Solid Waste

  • Collect all contaminated consumables (pipette tips, weighing boats, Kimwipes, and gloves) in a puncture-resistant, sealable solid chemical waste bin.

Step 3: Labeling and Storage

  • Affix a standard hazardous waste label to all containers. Explicitly list the contents as: "Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (Toxic Pyrrolopyridine derivative)" along with the exact solvent composition.

  • Store waste containers in a designated secondary containment tray in a well-ventilated, cool area away from direct sunlight.

Step 4: Final Disposal (Incineration)

  • Coordinate with a licensed hazardous waste management contractor.

  • Crucial Requirement: You must specify to the contractor that the waste contains stable nitrogen heterocycles. The waste must be destroyed via high-temperature rotary kiln incineration equipped with alkaline scrubbers to neutralize the NOx emissions generated during combustion[4].

Emergency Spill Response Plan

In the event of an accidental release, immediate and calculated action is required to prevent exposure.

  • Immediate Assessment: Evacuate non-essential personnel from the immediate area. Identify whether the spill consists of a solid powder or a dissolved solution.

  • Solid Spill Protocol:

    • Do not dry sweep, as this will aerosolize the toxic powder.

    • Lightly dampen the spilled powder with water or a compatible inert solvent to bind the dust.

    • Carefully scoop the dampened material using a non-sparking tool and place it into a sealable hazardous waste container.

  • Liquid Spill Protocol:

    • Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads).

    • Allow the absorbent to fully soak up the liquid.

    • Sweep the saturated absorbent into a heavy-duty hazardous waste bag.

  • Area Decontamination: Wash the spill area with a laboratory detergent solution, followed by a water rinse. Collect all wash water as hazardous waste.

SpillResponse Spill Spill Detected Assess Assess Spill State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill Assess->Liquid Sweep Dampen & Sweep Solid->Sweep Absorb Apply Inert Absorbent Liquid->Absorb Dispose Transfer to Waste Bin Sweep->Dispose Absorb->Dispose

Caption: Emergency spill response decision matrix for solid and solution-based exposures.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors". National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Jin, Q., et al. "Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities". ACS Medicinal Chemistry Letters. Available at: [Link]

  • Averin, A. D., et al. "Synthesis and Applications of Copper-Based Catalysts". MDPI Catalysts. Available at: [Link]

Sources

Handling

Personal protective equipment for handling methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery workflows, I frequently observe laboratories applying generic safety protocols to specialized heterocyclic building blocks. Howeve...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery workflows, I frequently observe laboratories applying generic safety protocols to specialized heterocyclic building blocks. However, handling azaindole derivatives like methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 1190320-42-3) requires a targeted, mechanistic approach to safety[1].

Because specific toxicological data for novel or intermediate research chemicals is often incomplete, we must apply structural activity relationship (SAR) safety principles. The pyrrolo[3,2-b]pyridine core is a potent bioisostere of indole, frequently utilized in kinase inhibitor design. Due to its nitrogen-rich heterocyclic structure, it acts as a strong hydrogen bond donor and acceptor, which can cause severe irritation to mucous membranes and ocular tissue[2][3].

Based on the Globally Harmonized System (GHS) classifications for closely related pyrrolo-pyridine carboxylates, this compound is classified under GHS07 (Exclamation Mark) , carrying standard hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4][5].

Here is your comprehensive, self-validating guide to the operational logistics, PPE requirements, and disposal protocols for this compound.

Quantitative PPE Specifications & Mechanistic Rationale

Do not rely on standard latex gloves when handling functionalized heterocycles. The ester functionality and the lipophilic nature of the azaindole core require specific barrier protections, especially when solvents are introduced.

PPE CategoryMaterial / SpecificationQuantitative StandardMechanistic Rationale
Hand Protection (Solid) Nitrile Rubber 0.11 mm thicknessProvides a sufficient barrier against dry powder dermal contact and prevents localized skin irritation (H315).
Hand Protection (Solution) Butyl Rubber or Double Nitrile 0.30 mm thickness, >480 min breakthroughCritical: If dissolving in DMSO or DMF, these solvents act as penetration enhancers, carrying the compound directly through the stratum corneum.
Eye Protection Polycarbonate Safety GogglesANSI Z87.1 / EN 166Prevents ocular irritation (H319) from aerosolized crystalline dust during transfer.
Respiratory Protection N95 / FFP2 Particulate Mask95% filtration efficiency (0.3 µm)Mitigates inhalation risks (H335) if fume hood face velocity fluctuates.
Engineering Control Chemical Fume Hood80–100 fpm face velocityPrimary containment to prevent aerosol dispersion into the general laboratory environment.

Operational Workflow: Step-by-Step Handling Protocol

Every step in this protocol is designed as a self-validating system to minimize aerosolization and prevent cross-contamination.

Step 1: Environmental Preparation & PPE Donning

  • Verify that the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm).

  • Don standard PPE: buttoned flame-retardant lab coat, ANSI-compliant safety goggles, and standard nitrile gloves.

Step 2: Anti-Static Weighing (Causality Check)

  • The Why: Fine heterocyclic powders are highly prone to static cling. Static discharge can cause the powder to violently aerosolize, contaminating the balance enclosure and posing an inhalation risk.

  • The Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat before dispensing. Weigh the compound using a calibrated analytical balance strictly inside a vented enclosure or draft shield.

Step 3: Solvent Addition & The "Trojan Horse" Effect

  • The Why: Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is typically dissolved in polar aprotic solvents like DMSO or DMF for biological assays. DMSO rapidly penetrates human skin.

  • The Action: Before introducing DMSO, double-glove or switch to butyl rubber gloves. Add the solvent slowly down the side of the vial to prevent powder kick-up. Cap the vial immediately with a PTFE-lined septum cap before vortexing.

Step 4: Decontamination

  • Wipe down the balance and surrounding hood area with a solvent compatible with the compound (e.g., a 70% Isopropanol/water mixture), followed by a dry wipe to remove any residual film.

Spill Response & Disposal Plan

In the event of a breach, immediate and structured containment is required to prevent environmental contamination[2].

For Solid Spills (Powder):

  • Do not sweep dry. Dry sweeping aerosolizes the azaindole powder.

  • Lightly dampen a disposable absorbent pad with water or a mild surfactant.

  • Gently place the pad over the spill to trap the powder.

  • Wipe inward from the edges to the center to prevent spreading.

  • Place all contaminated materials into a designated, sealable hazardous waste bag.

For Liquid Spills (DMSO/DMF Solutions):

  • Evacuate personnel from the immediate vicinity to avoid inhaling solvent vapors.

  • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for large solvent spills.

  • Scoop the absorbed mixture using a non-sparking tool into a rigid, sealable hazardous waste container.

Disposal: Do not flush azaindole derivatives down the sink. The compound must be categorized as Hazardous Chemical Waste (Toxic/Irritant) . Label the waste container with the exact chemical name, CAS number (1190320-42-3), and the solvent used. Disposal must be handled via high-temperature incineration by a certified environmental waste contractor[3].

Safety Workflow Visualization

Below is the logical decision matrix for handling this compound safely, mapping the transition from solid handling to high-risk solvent dissolution.

SafetyWorkflow N1 Material Retrieval CAS: 1190320-42-3 N2 Primary PPE Donning (Nitrile, Goggles, Coat) N1->N2 N3 Engineering Controls (Chemical Fume Hood) N2->N3 N4 Physical State Assessment N3->N4 N5 Solid Handling (Anti-static Weighing) N4->N5 Dry Powder N6 Solvent Dissolution (DMSO / DMF) N4->N6 Liquid Prep N5->N6 Add Solvent N8 Hazardous Waste Incineration Protocol N5->N8 Solid Waste N7 Secondary PPE Required (Double Gloving) N6->N7 Penetration Risk N7->N8

Operational workflow and decision matrix for handling azaindole derivatives.

References

  • Appchem. "methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | 1190320-42-3". Appchemical.
  • BLD Pharm. "methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate". BLDpharm.
  • AK Scientific, Inc. "Safety Data Sheet: Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate". AKSci.
  • Fluorochem. "Safety Data Sheet: 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid". Fluorochem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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